4-Phenylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10S |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
4-phenyl-1-benzothiophene |
InChI |
InChI=1S/C14H10S/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10H |
InChI Key |
NJCJOKLCLFCCON-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CSC3=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CSC3=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Reactivity Profile of the 4-Phenylbenzo[b]thiophene Core
The following technical guide details the reactivity profile of the 4-phenylbenzo[b]thiophene core. This analysis synthesizes established heterocyclic chemistry principles with the specific steric and electronic constraints imposed by the 4-phenyl substituent.
Executive Summary
The 4-phenylbenzo[b]thiophene core represents a sterically unique scaffold within the thianaphthene family. Unlike the widely utilized 2- and 3-aryl derivatives (common in SERMs like Raloxifene), the 4-phenyl isomer introduces a critical peri-interaction between the phenyl ring at C4 and the C3 position of the thiophene ring.
This guide characterizes the core's reactivity, highlighting how this steric congestion disrupts the standard C3-selective electrophilic substitution profile, forcing alternative regioselectivity or requiring specific protocols to overcome the kinetic barrier. We further detail the reliable C2-lithiation pathways and oxidation states relevant to drug metabolism and materials design.
Structural & Electronic Analysis
The Peri-Constraint (C3-C4 Interaction)
The defining feature of this core is the steric clash between the ortho-hydrogens of the 4-phenyl group and the hydrogen (or substituent) at the C3 position.
-
Conformation: To minimize steric strain, the 4-phenyl ring twists out of coplanarity with the benzo[b]thiophene plane. This deconjugation isolates the electronic systems to a degree, meaning the 4-phenyl group acts more as a steric bulk than a strong resonance donor.
-
The "Bay Region": The space between C3 and the phenyl ring creates a hydrophobic pocket or "bay," limiting the approach of large electrophiles to the C3 site.
Electronic Density Distribution
Despite the steric twist, the sulfur atom enriches the C3 and C2 positions via resonance.
-
HOMO Localization: High electron density remains on the thiophene ring (C3 > C2).
-
Reactivity Prediction: While electronic factors favor C3 attack, steric factors (the 4-Ph group) inhibit it. This competition is the central theme of its reactivity.
Reactivity Map & Pathways
Electrophilic Aromatic Substitution (EAS)
Standard benzo[b]thiophenes undergo EAS exclusively at C3 . However, in 4-phenylbenzo[b]thiophene:
-
Kinetic Inhibition: The reaction rate at C3 is significantly retarded due to the peri-effect.
-
Regiochemical Drift: Small electrophiles (e.g., chlorination, nitration) may still attack C3 but require elevated temperatures. Bulky electrophiles (e.g., Friedel-Crafts acylation) may shift selectivity to C2 or fail to react cleanly, leading to polymerization or reaction on the phenyl ring if the thiophene core is deactivated.
Lithiation (Metalation)
This is the most reliable method for functionalizing the core.
-
Site Selectivity: The C2 proton is the most acidic (pKa ~ 32). The 4-phenyl group is distal to C2, causing minimal steric interference.
-
Protocol: Treatment with n-BuLi at -78 °C exclusively generates the 2-lithio-4-phenylbenzo[b]thiophene species, which can be trapped with diverse electrophiles (CO₂, DMF, I₂, B(OMe)₃).
Oxidation
-
S-Oxidation: The sulfur atom is accessible.[1] Treatment with m-CPBA or H₂O₂ yields the sulfoxide (chiral, potential for racemization) or the sulfone (stable). The 4-phenyl group exerts a minor shielding effect on the syn-lone pair, but oxidation proceeds readily.
Visualization of Reactivity
The following diagram outlines the divergent pathways dictated by the 4-phenyl substituent.
Figure 1: Reactivity divergence of the 4-phenylbenzo[b]thiophene core. Note the high barrier to C3 functionalization compared to the facile C2 lithiation.[1]
Experimental Protocols
Synthesis of the Core (Suzuki-Miyaura Strategy)
The most robust access to the core is via cross-coupling, avoiding the ambiguity of cyclization reactions.
Reaction: 4-Bromobenzo[b]thiophene + Phenylboronic acid → 4-Phenylbenzo[b]thiophene
-
Reagents: 4-Bromobenzo[b]thiophene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vessel with aryl bromide, boronic acid, and base.
-
Degas solvent with N₂ for 15 minutes (Critical for catalyst longevity).
-
Add Pd catalyst under N₂ flow.[2]
-
Heat to 90 °C for 12 hours.
-
Workup: Cool, filter through Celite, extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes). 4-Phenylbenzo[b]thiophene elutes as a white/pale yellow solid.
-
Regioselective C2-Functionalization (Lithiation)
This protocol validates the accessibility of the C2 position.
-
Reagents: 4-Phenylbenzo[b]thiophene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Electrophile (e.g., DMF, 1.5 eq).
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Procedure:
-
Dissolve substrate in THF and cool to -78 °C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 10 minutes. Maintain internal temp < -70 °C.
-
Stir at -78 °C for 45 minutes. (Solution typically turns yellow/orange).
-
Add DMF dropwise.
-
Allow to warm to 0 °C over 1 hour.
-
Quench with saturated NH₄Cl.
-
Result: Exclusive formation of 4-phenylbenzo[b]thiophene-2-carboxaldehyde.
-
Comparative Reactivity Data
The following table contrasts the 4-phenyl core with the unsubstituted parent.
| Reaction Type | Reagent | Benzo[b]thiophene (Parent) | 4-Phenylbenzo[b]thiophene | Mechanistic Insight |
| Bromination | Br₂, AcOH | Rapid C3-Bromination | Slow C3-Bromination | Steric hindrance at C3 raises activation energy. |
| Acylation | RCOCl, AlCl₃ | Exclusive C3-Acyl | Mix of C3/C2 or No Rxn | Bulky acyl group cannot easily access the C3 "bay". |
| Lithiation | n-BuLi, THF | Exclusive C2-Li | Exclusive C2-Li | C2 is distal to the 4-Ph steric bulk; acidity controls regioselectivity. |
| S-Oxidation | m-CPBA | Sulfone formation | Sulfone formation | Sulfur lone pair remains accessible despite 4-Ph twist. |
References
-
General Benzo[b]thiophene Reactivity
-
Synthesis via Pd-Catalysis
-
Jingwen, C., et al. "Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene."[2] ResearchGate, 2017. (Methodology adaptable for 4-substituted cores).
-
-
C3-Functionalization Challenges
-
Biological Relevance (SERMs)
-
Keri, R. S., et al. "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry, 2017.[6] (Context on aryl-benzothiophene scaffolds in drug discovery).
-
Sources
- 1. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on 4-phenylbenzo[b]thiophene synthesis history
Executive Summary
4-Phenylbenzo[b]thiophene represents a privileged scaffold in the fields of organic electronics (specifically organic field-effect transistors, OFETs) and medicinal chemistry (as a bioisostere for indole in GPR40 agonists and cholinesterase inhibitors). Its synthesis presents a specific regiochemical challenge: the intrinsic electronic bias of the benzothiophene core favors electrophilic substitution and C-H activation at the C2 and C3 positions (thiophene ring), leaving the C4 position (benzene ring) notoriously difficult to access directly.
This guide analyzes the historical evolution of synthetic strategies targeting this scaffold, contrasting classic cross-coupling methodologies with emerging direct C-H functionalization techniques.[1] It provides validated protocols, mechanistic insights, and comparative data to assist researchers in selecting the optimal route for their specific scale and application.
Part 1: Strategic Analysis of the C4 Position
The primary synthetic bottleneck for 4-substituted benzothiophenes is the electronic disparity between the fused rings.
-
The Thiophene Ring (C2/C3): Highly electron-rich; kinetically favored for electrophilic aromatic substitution (SEAr) and metalation.[2]
-
The Benzene Ring (C4-C7): Comparatively electron-deficient and sterically crowded, particularly at C4 (the peri position).
Implication for Synthesis: Direct functionalization of the benzothiophene core almost invariably yields C2 or C3 isomers. Consequently, successful synthesis of the C4-phenyl derivative historically relies on pre-functionalization (building the ring with the substituent already in place) or directed cross-coupling using a halide installed prior to ring closure.
Part 2: Pathway A — The "Classic" Reliable Route (Suzuki-Miyaura)
The industry-standard approach involves the construction of 4-bromobenzo[b]thiophene followed by palladium-catalyzed cross-coupling. This route is favored for its scalability and the commercial availability of precursors.
Synthetic Workflow
-
Precursor Synthesis: Alkylation of 3-bromothiophenol with bromoacetaldehyde diethyl acetal.
-
Cyclization: Acid-mediated cyclization (polyphosphoric acid or Lewis acid) to close the thiophene ring. Note: Cyclization of meta-substituted substrates typically yields a mixture of C4 and C6 isomers, requiring separation.
-
Coupling: Suzuki-Miyaura coupling with phenylboronic acid.
Mechanism & Logic
The cyclization step is the critical failure point. Using polyphosphoric acid (PPA) at elevated temperatures drives the intramolecular SEAr. The meta-bromo substituent directs cyclization either ortho (yielding the 4-bromo isomer) or para (yielding the 6-bromo isomer). Separation is achieved via fractional crystallization or column chromatography.
Visualization: Suzuki Pathway
Part 3: Pathway B — The "Modern" Direct C-H Activation Route
Recent advances (circa 2018-2023) have unlocked metal-free strategies to bypass the C2/C3 selectivity bias. A standout method utilizes Benzothiophene S-oxides to activate the C4 position.[1][3]
The "Interrupted Pummerer" Strategy
This method does not use transition metals. Instead, it relies on the oxidation of the sulfur atom to the sulfoxide (S-oxide). Upon treatment with an activator (like trifluoroacetic anhydride, TFAA), the sulfoxide undergoes a Pummerer-type rearrangement.
-
Mechanism: The reaction generates a thionium ion intermediate. In the presence of a nucleophilic phenol (or similar arene), the regioselectivity shifts.
-
Why C4? Quantum chemical calculations (Fukui functions) suggest that the cationic intermediate formed after S-oxide activation has significant electrophilic character at C4, allowing for direct coupling with phenols under metal-free conditions.[1]
Visualization: S-Oxide Activation
[1]
Part 4: Comparative Technical Data
The following table contrasts the two primary methodologies. Researchers should choose based on available starting materials and tolerance for transition metals.
| Feature | Pathway A: Suzuki Coupling | Pathway B: S-Oxide Arylation |
| Primary Mechanism | Pd-Catalyzed Cross-Coupling | Metal-Free Pummerer Rearrangement |
| Regiocontrol | Absolute (determined by precursor) | High (C4 favored over C2/C3) |
| Step Count | 3 (Alkylation → Cyclization → Coupling) | 2 (Oxidation → Coupling) |
| Atom Economy | Low (Stoichiometric boronic acid/waste) | High (Direct C-H functionalization) |
| Scalability | High (Kg-scale proven) | Moderate (Exothermic oxidation step) |
| Key Limitation | Separation of 4-bromo/6-bromo isomers | Limited to electron-rich aryl partners (phenols) |
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of 4-Phenylbenzo[b]thiophene (Suzuki Route)
Recommended for: Drug discovery campaigns requiring pure, unsubstituted phenyl rings.
-
Preparation of 4-Bromobenzo[b]thiophene:
-
Reagents: 3-Bromothiophenol (10 mmol), Bromoacetaldehyde diethyl acetal (11 mmol), K2CO3 (15 mmol), DMF (20 mL).
-
Procedure: Stir mixture at 80°C for 4 hours. Quench with water, extract with EtOAc. Concentrate to yield the acetal.
-
Cyclization: Add crude acetal dropwise to polyphosphoric acid (PPA, 20 g) at 100°C. Stir for 2 hours. Pour onto ice. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes). Critical Step: Isolate the 4-bromo isomer (elutes first) from the 6-bromo isomer.
-
-
Cross-Coupling:
-
Reagents: 4-Bromobenzo[b]thiophene (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv, 2M aq).
-
Solvent: Toluene/Ethanol (4:1).
-
Conditions: Reflux (90-100°C) under Argon for 12 hours.
-
Workup: Filter through Celite, wash with brine, dry over MgSO4. Recrystallize from Hexane/EtOH.
-
Protocol B: Metal-Free C4 Arylation (S-Oxide Route)
Recommended for: Rapid diversification with phenolic moieties.
-
Oxidation:
-
Dissolve benzo[b]thiophene in Hexafluoroisopropanol (HFIP). Add H2O2 (30%, 1.5 equiv) at 0°C. Stir at RT for 1 hour. Quench with Na2SO3. Isolate sulfoxide.
-
-
Arylation:
-
Reagents: Benzothiophene S-oxide (0.5 mmol), Phenol (1.5 equiv), TFAA (Trifluoroacetic anhydride, 2.0 equiv).
-
Solvent: DCM (anhydrous).
-
Procedure: Cool solution of S-oxide and Phenol to -78°C. Add TFAA dropwise. Allow to warm to 0°C over 30 mins.
-
Observation: The solution typically turns deep blue/purple (charge transfer complex) before fading.
-
Quench: Sat. NaHCO3. Purify via chromatography.[4]
-
References
-
Review of Benzothiophene Synthesis
- Title: Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cycliz
- Source: N
-
URL:[Link]
- Classic Suzuki Coupling & Precursor Synthesis: Title: How to Synthesize 4-Bromobenzo[b]thiophene? Source: Guidechem (Technical FAQ).
-
Modern Direct C4 Arylation (S-Oxide Method)
-
Regioselectivity Challenges in C-H Activation
- Title: Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes.
- Source: Journal of the American Chemical Society (via NIH).
-
URL:[Link]
Sources
Methodological & Application
synthesis of 4-phenylbenzo[b]thiophene via photocyclization-oxidation
Application Note: High-Purity Synthesis of 4-Phenylbenzo[b]thiophene via Oxidative Photocyclization
Executive Summary
This guide details the synthesis of 4-phenylbenzo[b]thiophene , a critical scaffold in organic electronics (OLED host materials) and bioactive small molecules. Unlike transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) that require pre-functionalized benzothiophene cores, this protocol utilizes oxidative photocyclization (a Mallory-type reaction) to construct the benzene ring de novo from an acyclic diene precursor.
This method is particularly valuable for accessing the sterically congested 4-position, which is often difficult to functionalize via direct electrophilic aromatic substitution.
Retrosynthetic Strategy & Mechanism
The synthesis relies on the 6
-
Precursor: 1-Phenyl-4-(2-thienyl)-1,3-butadiene.
-
Mechanism:
-
Photoisomerization: The E,E-diene precursor isomerizes to the reactive Z,E-conformer upon UV irradiation.
-
Electrocyclization: A conrotatory 6
-electrocyclization forms a cyclohexadiene intermediate (dihydro-derivative). -
Oxidation: In the presence of an oxidant (Iodine), the intermediate is aromatized to the final benzo[b]thiophene, eliminating HI.
-
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic flow from the acyclic diene precursor to the fused bicyclic aromatic system.
Experimental Protocol
Phase 1: Synthesis of Precursor (1-Phenyl-4-(2-thienyl)-1,3-butadiene)
Rationale: A high-purity diene is essential. Impurities with lower triplet energies can quench the excited state during photolysis.
Reagents:
-
Cinnamaldehyde (1.0 equiv)
-
Diethyl (2-thienylmethyl)phosphonate (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Activation: Suspend NaH in anhydrous THF at 0°C under Argon. Dropwise add Diethyl (2-thienylmethyl)phosphonate. Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).
-
Coupling: Add Cinnamaldehyde dropwise. The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Recrystallize from Ethanol/Hexane to obtain the E,E-diene as yellow crystals.
-
QC Check: 1H NMR should show characteristic vinyl protons (δ 6.5–7.5 ppm) and absence of aldehyde peak.
-
Phase 2: Oxidative Photocyclization
Rationale: This step must be performed in dilute conditions to favor intramolecular cyclization over intermolecular dimerization ([2+2] cycloaddition).
Equipment:
-
Immersion Well Photoreactor (Quartz).
-
Medium-Pressure Mercury Lamp (450W) or 365 nm High-Power LED Module.
-
Pyrex filter (to cut off <290 nm and prevent degradation).
Reagents:
-
Precursor (from Phase 1).
-
Iodine (I₂, 1.1 equiv) – Stoichiometric oxidant.
-
Propylene Oxide (10-20 equiv) – Acid scavenger (traps HI to prevent polymerisation).
-
Toluene or Benzene (Spectroscopic grade).
Protocol:
-
Preparation: Dissolve the diene (approx. 1.0 g) in Toluene (1.0 L).
-
Critical: Concentration must be ≤ 1 mg/mL (approx 3-5 mM) . Higher concentrations lead to polymer sludge.
-
-
Additives: Add Iodine (dissolved in minimal toluene) and Propylene Oxide.
-
Degassing: Bubble Argon through the solution for 20 minutes. Oxygen can act as an oxidant but often leads to reactive oxygen species (ROS) that degrade the thiophene ring; Iodine is preferred for controlled oxidation.
-
Irradiation: Turn on the cooling water (jacket temp < 25°C) and ignite the lamp.
-
Monitoring: Monitor by TLC or HPLC every 30 mins. The yellow fluorescence of the starting material will shift to the characteristic blue/purple fluorescence of the benzothiophene product.
-
Endpoint: usually 2–5 hours depending on flux.
-
-
Workup: Wash the reaction mixture with 10% aq. Na₂S₂O₃ (Sodium Thiosulfate) to remove excess Iodine. Wash with brine, dry (MgSO₄), and concentrate.
Phase 3: Purification & Characterization
-
Purification: Flash Column Chromatography (Silica Gel).[4]
-
Eluent: Hexanes (100%) to Hexanes/EtOAc (95:5). The product is non-polar.
-
-
Yield: Typical isolated yield is 40–60% (highly dependent on dilution).
Data Summary & Specifications
| Parameter | Specification / Observation |
| Precursor Appearance | Yellow Crystalline Solid |
| Product Appearance | Colorless to Pale Yellow Solid |
| Reaction Concentration | 3.0 – 5.0 mM (Strict Limit) |
| Key 1H NMR Signal (Product) | Singlet at δ ~7.4-7.5 ppm (H-3 of benzothiophene) |
| Key 13C NMR Signal | C4 quaternary carbon shift (downfield due to Ph) |
| Mass Spectrometry | M+ peak corresponds to MW of precursor minus 2H |
Troubleshooting & Optimization
Issue: Low Yield / Polymerization
-
Cause: Concentration too high.
-
Solution: Dilute further. If reactor volume is limited, use a Flow Photochemistry setup.[5] Pump the solution through a FEP tubing coil wrapped around the light source. This ensures uniform irradiation and minimizes residence time of the product in the UV zone.
Issue: Incomplete Conversion
-
Cause: "Inner Filter Effect". The product or byproducts absorb the UV light, shielding the starting material.
-
Solution: Use a Uranium glass filter or specific bandpass filter to target the absorption tail of the precursor while avoiding the product's max absorption.
Issue: Deiodination/Degradation
-
Cause: HI accumulation.
-
Solution: Ensure Propylene Oxide is fresh and in excess. Alternatively, use THF as a co-solvent which can help buffer the acidity, though Toluene is preferred for radical stability.
Safety Considerations
-
UV Radiation: Direct exposure can cause severe eye/skin damage. The reactor must be housed in a light-tight cabinet with safety interlocks.
-
Propylene Oxide: A volatile carcinogen. Handle strictly in a fume hood.
-
Benzene/Toluene: If using Benzene (classic protocol), replace with Toluene where possible due to toxicity.
References
-
Leznoff, C. C., Lilie, W., & Manning, C. (1974). Photocyclization reactions of aryl polyenes. VIII. The photocyclization of 1-diaryl-4-thienyl-1,3-butadienes. Canadian Journal of Chemistry, 52(1), 132–137. Link
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[6][7][8] Organic Reactions, 30, 1–456. Link
-
Terashima, K. et al. (2021). Iodine-Containing 4,7-Dihalobenzo[b]thiophene Building Blocks. Heterocycles, 102(11).[2] Link
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rua.ua.es [rua.ua.es]
- 8. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines [mdpi.com]
Technical Application Note: Acid-Mediated Annulation of 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
Executive Summary & Scientific Rationale
This Application Note details the protocol for the acid-catalyzed cyclization of 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene (also known as 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one). While the starting material itself is often synthesized via intramolecular acylation (cyclization of 4-(2-thienyl)butyric acid), the most critical application for drug discovery involving this scaffold is its subsequent Fischer Indole Cyclization .
This reaction transforms the bicyclic ketone into a tricyclic benzothienoindole scaffold. These structures are bioisosteres of tetrahydrocarbazoles, a privileged pharmacophore found in anti-inflammatory agents, antiviral drugs (e.g., Umifenovir analogs), and DNA intercalators.
Key Mechanistic Insight: Enforced Regioselectivity
Unlike simple cyclohexanones, 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene possesses inherent structural bias that enforces regioselectivity. The carbonyl group is flanked by the thiophene ring (C3) and a methylene group (C5).
-
Constraint: Enolization towards C3 is energetically prohibitive as it would disrupt the aromaticity of the thiophene ring.
-
Result: Enolization and subsequent [3,3]-sigmatropic rearrangement occur exclusively at the C5 position . This makes the protocol highly robust, yielding a single regioisomer (linear fusion) rather than a mixture.
Reaction Mechanism & Pathway[1][2][3][4][5][6]
The transformation follows the classical Fischer Indole Synthesis pathway but is strictly directed by the thiophene moiety.
Pathway Visualization (DOT)
Figure 1: Mechanistic pathway of the Fischer Indole synthesis applied to the thiophene ketone. Note the critical regioselective step at the Ene-Hydrazine formation.
Experimental Protocol
Materials & Reagents[2][3][5][7][8][9][10]
-
Substrate: 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene (Purity >97%).
-
Reactant: Phenylhydrazine Hydrochloride (1.1 equiv).
-
Solvent/Catalyst System: Glacial Acetic Acid (AcOH) saturated with HCl or Ethanol/H₂SO₄ (4:1 ratio).
-
Workup: Sodium bicarbonate (sat. aq.), Ethyl Acetate, Brine.[1][2]
Step-by-Step Methodology
Step 1: Hydrazone Formation (In Situ)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 g, 6.57 mmol) in Glacial Acetic Acid (15 mL).
-
Add Phenylhydrazine Hydrochloride (1.05 g, 7.23 mmol) in a single portion.
-
Observation: The solution typically darkens (orange/brown) as the hydrazone forms.
-
Stir at room temperature for 20 minutes to ensure homogeneity.
Step 2: Cyclization (The Fischer Indolization)
-
Add conc. HCl (0.5 mL) to the mixture to act as a proton source and hygroscopic agent.
-
Heat the reaction mixture to reflux (118°C) .
-
Maintain reflux for 2–4 hours .
-
Checkpoint: Monitor via TLC (Mobile Phase: Hexane/EtOAc 8:2). The starting ketone (Rf ~0.5) should disappear; a new, highly fluorescent spot (Rf ~0.6-0.7) will appear.
-
-
Once consumption of the ketone is complete (>95%), cool the mixture to room temperature.
Step 3: Workup & Isolation
-
Pour the cooled reaction mixture into Ice-Water (100 mL) with vigorous stirring.
-
Precipitation: The crude indole derivative often precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with cold water (3 x 20 mL) to remove acid, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with sat. NaHCO₃ (to neutralize acetic acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Step 4: Purification
-
Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) .
-
Alternatively, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Results & Data
| Parameter | Specification / Observation |
| Appearance | Off-white to pale yellow needles (recrystallized) |
| Yield | 65% – 85% (typical) |
| Melting Point | 148–150°C (Lit. range for unsubstituted analog) |
| 1H NMR (CDCl3) | δ 8.0-8.5 (Broad s, 1H, NH), δ 7.0-7.5 (m, 4H, Indole Ar-H), δ 6.9-7.2 (d, 1H, Thiophene Ar-H), δ 2.8-3.0 (m, 4H, CH2-CH2) |
| Key Diagnostic | Disappearance of Ketone C=O signal (~1680 cm⁻¹ IR); Appearance of Indole NH (~3400 cm⁻¹). |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of benzothienoindole from the thiophene ketone.
Troubleshooting & Optimization
"No Reaction" or Stalled Intermediate
-
Cause: Insufficient acid strength to protonate the ene-hydrazine.
-
Solution: Switch from Acetic Acid to Ethanolic H₂SO₄ (10-20%) . The stronger acid often drives the [3,3]-sigmatropic shift more effectively in stubborn substrates.
Low Yield / Tarry Products
-
Cause: Polymerization of the thiophene ring or oxidation of the hydrazine.
-
Solution: Perform the reaction under an Inert Atmosphere (Nitrogen/Argon) . Hydrazines are sensitive to oxidation at high temperatures.
-
Alternative Catalyst: Use Polyphosphoric Acid (PPA) at 100°C. PPA acts as both solvent and catalyst and is excellent for cyclodehydrations, though workup is more tedious (viscous syrup).
Regioselectivity Confirmation
-
If using a substituted phenylhydrazine (e.g., m-tolylhydrazine), two isomers (para- and ortho-cyclization relative to the substituent) are possible.
-
Validation: Use NOESY NMR to determine the spatial proximity of the indole proton to the substituent.
Safety & Handling
-
Phenylhydrazine: Highly toxic, potential carcinogen, and skin sensitizer. Handle only in a fume hood with double nitrile gloves.
-
Thiophene Derivatives: Generally possess a sulfurous odor and can be mild irritants.
-
Waste Disposal: The aqueous filtrate contains hydrazine residues. Treat with bleach (hypochlorite) to oxidize residual hydrazine before disposal, according to local EHS regulations.
References
-
Fischer Indole Synthesis Mechanism & Review
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
-
Synthesis of Thienopyrimidines from 4,5,6,7-tetrahydrobenzo[b]thiophene
-
Fayed, A. A., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)... AIP Conference Proceedings.[3]
-
-
General Protocol for Tetrahydrocarbazoles (Analogous Chemistry)
- Organic Syntheses, Coll. Vol. 4, p.884 (1963); Vol. 30, p.90 (1950). 1,2,3,4-Tetrahydrocarbazole.
- Biological Activity of Benzothienoindoles: Kishore, K. G., et al. (2011). Synthesis and biological evaluation of new 1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridine derivatives. European Journal of Medicinal Chemistry. (Note: Demonstrates the utility of the scaffold in drug discovery).
Sources
The 4-Phenylbenzo[b]thiophene Scaffold: A Versatile Platform for High-Performance Organic Semiconductors
Introduction: The Strategic Advantage of the 4-Phenylbenzo[b]thiophene Core
In the landscape of organic electronics, the molecular design of the semiconductor layer is paramount to achieving high charge carrier mobility, environmental stability, and processability. Thiophene-based fused-ring systems have emerged as a cornerstone in the development of high-performance organic field-effect transistors (OFETs). Among these, the benzo[b]thiophene moiety offers a rigid, planar backbone conducive to efficient intermolecular π-π stacking, a critical factor for charge transport. The strategic introduction of a phenyl group at the 4-position of the benzo[b]thiophene core offers a unique combination of electronic modulation and morphological control. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and device fabrication of organic semiconductors based on the 4-phenylbenzo[b]thiophene scaffold and its high-performing structural isomers. We will delve into the causality behind synthetic choices and device engineering protocols, providing a framework for the rational design of next-generation organic electronic materials. While the specific 4-phenyl isomer is a key conceptual starting point, we will also explore closely related and high-performing phenyl-substituted benzothiophene derivatives to provide a broader and more impactful guide for the research community.
Part 1: Synthesis of Phenyl-Substituted Benzothiophene Derivatives
The synthesis of phenyl-substituted benzo[b]thiophenes can be achieved through various synthetic routes. A common and effective strategy involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach allows for the modular assembly of the target molecule from readily available precursors.
Protocol 1: Synthesis of 2-Phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT)
This protocol details the synthesis of a high-performing isomer, 2-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT), via a Suzuki coupling reaction.[2] The rationale for focusing on this isomer is its demonstrated high mobility and the availability of detailed characterization data.
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo[1]benzothieno[3,2-b][1]benzothiophene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add a degassed 2:1 mixture of toluene and ethanol. Finally, add a degassed 2 M aqueous solution of potassium carbonate (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90 °C) and stir vigorously for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield Ph-BTBT as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient catalysts for C-C bond formation in Suzuki couplings, offering high yields and tolerance to a wide range of functional groups.
-
Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.
-
Solvent System: The toluene/ethanol/water solvent system provides good solubility for both the organic reactants and the inorganic base, creating a biphasic system that is effective for the Suzuki coupling.
-
Degassing: The removal of oxygen by degassing is critical to prevent the oxidation and deactivation of the palladium catalyst.
Part 2: Material Properties and Structure-Property Relationships
The electronic and physical properties of 4-phenylbenzo[b]thiophene-based semiconductors are intrinsically linked to their molecular structure. The phenyl substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the solid-state packing of the molecules.
Key Physicochemical Properties:
| Property | Description | Significance for OTFTs |
| HOMO/LUMO Energy Levels | The energy of the highest occupied and lowest unoccupied molecular orbitals. | Determines the efficiency of charge injection from the electrodes and the air stability of the material. A lower HOMO level generally leads to better air stability. |
| Band Gap (E_g) | The energy difference between the HOMO and LUMO levels. | Influences the optical absorption properties of the material and its potential for optoelectronic applications. |
| Thermal Stability (T_d) | The decomposition temperature at which the material loses 5% of its weight. | High thermal stability is crucial for device longevity and reliability, especially during fabrication processes that involve heating. |
| Molecular Packing | The arrangement of molecules in the solid state (e.g., herringbone, π-stacking). | Directly impacts the efficiency of charge transport. Close π-π stacking is desirable for high mobility. |
Structure-Property Insights:
-
Phenyl Substitution: The introduction of a phenyl group can modulate the electronic properties of the benzo[b]thiophene core. Depending on its position and any additional substituents on the phenyl ring, it can either donate or withdraw electron density, thereby tuning the HOMO and LUMO energy levels.
-
Alkyl Chain Engineering: The addition of alkyl chains to the phenyl group or the benzo[b]thiophene core is a common strategy to improve the solubility of the material, which is essential for solution-based processing. However, the length and branching of these alkyl chains can significantly impact the molecular packing and, consequently, the charge transport properties.[3][4] Linear alkyl chains often promote more ordered packing and higher mobility compared to bulky, branched chains which can introduce steric hindrance.[3]
Performance Data of Phenyl-Substituted Benzothiophene Derivatives in OTFTs:
| Compound | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Ph-BTBT | Vacuum Deposition | 0.034 | - | [2] |
| C6-Ph-BTBT | Vacuum Deposition | 4.6 | 2.2 x 10⁷ | [2] |
| DPV-BTBT | Vacuum Deposition | up to 0.4 | - | [5] |
| BBTT | - | 0.22 | 1 x 10⁷ | [6] |
Note: C6-Ph-BTBT is 2-(4-hexylphenyl)[1]benzothieno[3,2-b][1]benzothiophene. DPV-BTBT is a 2,7-divinyl[1]benzothieno[3,2-b]benzothiophene derivative. BBTT is a dimer of benzothieno[3,2-b]thiophene.
Part 3: Device Fabrication and Characterization Protocols
The performance of an organic semiconductor is not solely dependent on its intrinsic properties but is also heavily influenced by the device architecture and fabrication process. This section provides a detailed protocol for the fabrication of a top-contact, bottom-gate (TCBG) OTFT, a common architecture for evaluating new organic semiconductors.
Protocol 2: Fabrication of a Top-Contact, Bottom-Gate OTFT
Materials and Equipment:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric)
-
Phenyl-substituted benzo[b]thiophene derivative
-
Octadecyltrichlorosilane (OTS)
-
Trichloroethylene
-
Acetone
-
Isopropanol
-
High-purity organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, or dichlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the Si/SiO₂ substrate sequentially in trichloroethylene, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an O₂ plasma for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
Prepare a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.
-
Immerse the cleaned substrate in the OTS solution for 30 minutes at 60 °C. This forms a self-assembled monolayer (SAM) that improves the interface between the dielectric and the organic semiconductor.
-
Rinse the substrate with fresh toluene and then isopropanol to remove any excess OTS.
-
Dry the substrate with a nitrogen stream.
-
-
Organic Semiconductor Deposition (Solution Shearing):
-
Prepare a solution of the phenyl-substituted benzo[b]thiophene derivative in a high-boiling-point solvent (e.g., 5 mg/mL in dichlorobenzene).
-
Preheat the substrate to a specific temperature (e.g., 80-120 °C) on a hot plate.
-
Place a small volume of the semiconductor solution at the edge of the substrate.
-
Use a blade (e.g., a clean glass slide) to spread the solution across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s). The solvent evaporates during this process, leaving a crystalline thin film of the organic semiconductor.
-
Causality: Solution shearing is a scalable technique that can produce highly crystalline and aligned thin films, which is crucial for achieving high charge carrier mobility.[7] The shearing speed, substrate temperature, and solution concentration are critical parameters that control the film morphology.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the semiconductor film.
-
Deposit 50 nm of gold (Au) through the shadow mask using a thermal evaporator at a rate of ~0.1-0.2 Å/s. The high vacuum (~10⁻⁶ Torr) ensures a clean deposition.
-
-
Device Characterization:
-
Use a semiconductor parameter analyzer connected to a probe station to measure the electrical characteristics of the OTFT.
-
Obtain the transfer characteristics (I_D vs. V_G at a constant V_D) and output characteristics (I_D vs. V_D at various V_G).
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ), the on/off current ratio, and the threshold voltage (V_th).
-
Part 4: Visualizing Key Processes
Synthetic Pathway Diagram
Caption: Synthetic route to Ph-BTBT via Suzuki coupling.
OTFT Device Architecture and Workflow
Caption: Workflow for top-contact, bottom-gate OTFT fabrication.
Conclusion and Future Outlook
The 4-phenylbenzo[b]thiophene scaffold and its isomers represent a promising class of materials for organic semiconductors. The synthetic accessibility via robust cross-coupling reactions allows for systematic tuning of their electronic and physical properties. High charge carrier mobilities have been achieved with phenyl-substituted benzothiophene derivatives, particularly when film morphology is carefully controlled through advanced deposition techniques like solution shearing. Future research should focus on exploring a wider range of substituents on the phenyl ring to further fine-tune the energy levels for specific applications, such as in complementary circuits or organic photovoltaics. The development of scalable and reproducible deposition methods for these high-performance materials will be key to their eventual commercialization in next-generation flexible electronics.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of benzo[b]thiophene-based organic compounds and their hydrazine electrooxidation performance as an anode catalyst. Retrieved from [Link]
-
MDPI. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized benzothieno[3,2 b]thiophenes (BTTs) for high performance organic thin-film transistors (OTFTs). Retrieved from [Link]
-
ResearchGate. (n.d.). Very High Mobility in Solution-Processed Organic Thin-Film Transistors of Highly Ordered[1]Benzothieno[3,2-b]benzothiophene Derivatives. Retrieved from [Link]
-
Tohoku University. (n.d.). Very high mobility in solution-processed organic thin-film transistors of highly ordered[1]benzothieno[32-b]benzothiophene derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Molecular phase engineering of organic semiconductors based on a[1]benzothieno[3,2-b][1]benzothiophene core. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[1] benzothieno [3, 2-b] benzothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Thiopene[1]benzothieno[3,2- b ]benzothiophene derivatives as solution-processable organic semiconductors for organic thin-film transistors. Retrieved from [Link]
-
MDPI. (n.d.). Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]
-
PubMed. (2013). Enhanced performance of benzothieno[3,2-b]thiophene (BTT)-based bottom-contact thin-film transistors. Retrieved from [Link]
-
MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). A study on the luminescence properties of high-performance benzothieno[3,2-b][1]benzothiophene based organic semiconductors. Retrieved from [Link]
-
ResearchGate. (n.d.). Examining Structure–Property–Function Relationships in Thiophene, Selenophene, and Tellurophene Homopolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Property Relationships of Precisely Chlorinated Thiophene-Substituted Acceptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors. Retrieved from [Link]
Sources
- 1. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 2. Molecular phase engineering of organic semiconductors based on a [1]benzothieno[3,2-b][1]benzothiophene core - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced performance of benzothieno[3,2-b]thiophene (BTT)-based bottom-contact thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
protocol for dehydrative aromatization to form 4-phenylbenzo[b]thiophene
Application Note: Dehydrative Aromatization Protocol for the Synthesis of 4-Phenylbenzo[b]thiophene
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-phenylbenzo[b]thiophene via a dehydrative aromatization sequence. While 2- and 3-substituted benzothiophenes are readily accessible via direct electrophilic cyclization (e.g., iodocyclization of alkynyl thioanisoles), the 4-substituted isomers present a unique synthetic challenge due to the steric and electronic difficulty of functionalizing the benzene ring at the C4 position after ring formation.
This protocol utilizes a "bottom-up" approach: constructing the 4-phenyl motif on a saturated precursor (4,5,6,7-tetrahydrobenzo[b]thiophen-4-one ) followed by a controlled dehydration-oxidation cascade to establish the aromatic system. This method is preferred in drug discovery for its regiochemical precision and high tolerance for functional groups on the phenyl ring.
Reaction Mechanism & Logic
The synthesis proceeds through three distinct mechanistic phases, often consolidated into a streamlined workflow.
-
Nucleophilic Addition: Grignard addition of phenylmagnesium bromide to the ketone yields a tertiary alcohol.
-
Acid-Catalyzed Dehydration: Elimination of the hydroxyl group creates a conjugated dihydro-intermediate.
-
Oxidative Aromatization: Removal of two hydrogen atoms (dehydrogenation) restores the aromaticity of the benzene ring, driven by the thermodynamic stability of the fully aromatic benzothiophene system.
Figure 1: Mechanistic Pathway
Caption: Stepwise transformation from the tetrahydro ketone precursor to the aromatic target via Grignard addition, acid-mediated dehydration, and DDQ-driven aromatization.
Materials & Reagents
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Role | Equiv. | Purity/Grade | Critical Note |
| 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-one | Substrate | 1.0 | >97% | Dry under vacuum before use. |
| Phenylmagnesium Bromide (PhMgBr) | Nucleophile | 1.2 - 1.5 | 1.0 M in THF | Titrate before use to ensure activity. |
| p-Toluenesulfonic Acid (p-TsOH) | Acid Catalyst | 0.1 | Monohydrate | Used for the dehydration step. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidant | 2.2 | 98% | Toxic. Use fresh reagent; old DDQ turns black/inactive. |
| Tetrahydrofuran (THF) | Solvent 1 | N/A | Anhydrous | Distilled over Na/benzophenone or from SPS. |
| Toluene | Solvent 2 | N/A | Anhydrous | Solvent for dehydration/aromatization steps. |
Detailed Experimental Protocol
Phase 1: Nucleophilic Addition (Formation of the Alcohol)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one (10.0 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Transfer PhMgBr (12.0 mmol, 12 mL of 1.0 M solution) to the addition funnel via cannula. Add dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The ketone spot (
) should disappear, replaced by the lower alcohol. -
Quench: Cool back to 0 °C and quench carefully with saturated aqueous
(20 mL). -
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.-
Checkpoint: The crude product is 4-hydroxy-4-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene . It is often an oil that solidifies upon standing. Proceed immediately to Phase 2 to avoid spontaneous decomposition.
-
Phase 2: Dehydrative Aromatization (The Core Protocol)
This phase can be performed in two steps or a "telescoped" one-pot operation. The Two-Step One-Pot method described here is preferred for reproducibility.
-
Dehydration:
-
Dissolve the crude alcohol from Phase 1 in Toluene (60 mL) in a clean flask equipped with a Dean-Stark trap and reflux condenser.
-
Add p-TsOH (1.0 mmol, 10 mol%).
-
Heat to Reflux (110 °C) for 1–2 hours. Water separation in the Dean-Stark trap indicates progress.
-
Mechanism:[1][2][3][4][5][6][7] Loss of water yields the dihydro-intermediate (4-phenyl-6,7-dihydrobenzo[b]thiophene).
-
QC Check: Aliquot NMR should show the disappearance of the tertiary alcohol peak and the emergence of an alkene proton signal (
ppm).
-
-
Aromatization (Oxidation):
-
Cool the reaction mixture to RT . (Do not work up yet).
-
Add DDQ (22.0 mmol, 2.2 equiv) directly to the toluene solution.
-
Note: The reaction is exothermic; add DDQ in portions if scaling up (>5g).
-
Heat the mixture to 80–90 °C for 4–6 hours. The solution will turn deep red/brown, and hydroquinone precipitate may form.
-
Endpoint: TLC should show a highly fluorescent spot (under UV 254/365 nm) corresponding to the fully aromatic benzothiophene.
-
-
Purification:
-
Cool to RT. Filter the mixture through a pad of Celite to remove the insoluble DDQ-hydroquinone byproduct. Rinse the pad thoroughly with Toluene or DCM.
-
Wash the filtrate with saturated
( mL) and water ( mL) to remove residual quinones and acid. -
Dry over
and concentrate. -
Column Chromatography: Purify on silica gel using Hexanes (100%) grading to Hexanes/DCM (95:5) . The product, 4-phenylbenzo[b]thiophene , typically elutes as a white to pale yellow solid.
-
Troubleshooting & Critical Parameters
Figure 2: Troubleshooting Logic Flow
Caption: Diagnostic workflow for common synthetic failures during the dehydration and aromatization steps.
Key Technical Insights:
-
DDQ Stoichiometry: Theoretically, 1 equivalent of DDQ removes 2 hydrogens (forming 1 double bond). The conversion of tetrahydro to aromatic requires removing 4 hydrogens total (2 from dehydration, 2 from aromatization? No, dehydration removes H and OH. The dihydro intermediate requires removal of 2 hydrogens to become aromatic). Therefore, 1.1 to 1.5 equivalents of DDQ is theoretically sufficient for the dihydro to aromatic step, but 2.0+ equivalents are recommended to drive the reaction to completion and account for reagent quality.
-
Regioselectivity: Unlike electrophilic substitution on benzothiophene (which favors C3), this protocol guarantees the phenyl group at C4 because the carbon skeleton is fixed in the starting material.
References
-
General Synthesis of Benzo[b]thiophenes
-
Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11, 9691-9696. Link
- Context: Provides context for alternative aryne-based routes, highlighting the difficulty of specific regiocontrol compared to the tetrahydro-precursor method.
-
-
DDQ Mediated Aromatization Protocols
-
Tetrahydrobenzo[b]thiophene Precursor Synthesis
-
Saber, A., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives... Scientific Reports, 14. Link
- Context: Validates the synthesis and stability of the 4,5,6,7-tetrahydrobenzo[b]thiophene core used as the starting m
-
-
Dehydration-Aromatization Strategies
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods for 4-phenylbenzo[b]thiophene crude product
Technical Support Center: Purification of 4-Phenylbenzo[b]thiophene
Subject: Purification Protocol & Troubleshooting Guide for 4-Phenylbenzo[b]thiophene (Crude) Case ID: PBT-PUR-004 Assigned Specialist: Senior Application Scientist, Organic Materials Division
Executive Summary
4-Phenylbenzo[b]thiophene is a lipophilic, aromatic heterocycle often synthesized via Suzuki-Miyaura cross-coupling (e.g., 4-bromobenzo[b]thiophene + phenylboronic acid) or oxidative cyclization.[1][2][3][4][5] The crude product typically contains specific impurity classes: unreacted boronic acids, palladium catalyst residues (black specs/colloids), protodeboronation byproducts (biphenyl), and regioisomers.
This guide prioritizes Phase 1 (Standard Purification) for general synthetic use and Phase 2 (Device-Grade Purification) for applications in organic electronics or pharmacology requiring >99.5% purity.
Part 1: Decision Matrix & Workflow
Before selecting a solvent system, determine your purity requirements.
Figure 1: Decision tree for the purification of phenyl-substituted benzothiophenes. Select the path based on visual inspection (Pd residues) and final purity targets.
Part 2: Troubleshooting Guides (FAQ Format)
Q1: My crude product is a dark brown/black oil that solidifies slowly. How do I remove the color?
Diagnosis: The dark color is almost certainly Palladium (Pd) nanoparticles or oxidized polyphenyl byproducts. The Fix:
-
Dissolution: Dissolve the crude in minimal Dichloromethane (DCM) or Toluene.
-
Scavenging: Add Activated Carbon (10 wt% relative to crude) or a specific scavenger like SiliaMetS® Thiol (if available).
-
Heat & Stir: Reflux gently for 30–60 minutes.
-
Filtration: Filter hot through a pad of Celite 545 . The filtrate should be significantly lighter (yellow/orange).
-
Proceed: Evaporate solvent and move to crystallization.
Q2: Which solvent system is best for Recrystallization?
4-Phenylbenzo[b]thiophene is highly lipophilic. Standard "polar/non-polar" pairs work best.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (EtOH) | 100% | Best Starting Point | Dissolve hot; cool slowly. Good for removing polar impurities (boronic acids). |
| Hexane / Toluene | 90:10 to 70:30 | High Purity | Use if the compound is too insoluble in EtOH. Toluene solubilizes; Hexane acts as anti-solvent. |
| Hexane / DCM | 80:20 | Alternative | Good if the compound oils out in Ethanol. |
| Acetonitrile | 100% | Specific | Excellent for removing lipophilic impurities, but solubility may be low. |
Protocol:
-
Dissolve crude solid in boiling solvent (e.g., Ethanol). Add solvent dropwise until clear.[6]
-
Remove from heat. Let it cool to room temperature undisturbed (2–4 hours).
-
Cool further in an ice bath (0°C) for 1 hour.
-
Filter the white/off-white needles and wash with cold solvent.
Q3: I see two spots on TLC very close together. How do I separate them?
Diagnosis: This is likely the regioisomer (e.g., 3-phenylbenzo[b]thiophene) or a biphenyl byproduct. The Fix:
-
Stationary Phase: Use high-grade Silica Gel (230–400 mesh).
-
Eluent: Pure Hexane is often too weak. Use Hexane:DCM (95:5) or Petroleum Ether:Toluene (90:10) .
-
Gradient: Start with 100% Hexane to flush out non-polar biphenyls. Then slowly introduce DCM/Toluene to elute the product.
-
Loading: Do not overload the column. Use a sample-to-silica ratio of 1:50 or 1:100 .
Q4: The product "oils out" during recrystallization instead of forming crystals.
Diagnosis: The solution is too concentrated, or the cooling was too rapid. The Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a Seed Crystal: If you have a tiny amount of pure solid, add it once the solution reaches room temperature.
-
Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.
-
Add Co-solvent: Add a small amount of a more polar solvent (e.g., 5% Acetone) to keep impurities in solution while the product crystallizes.
Part 3: Advanced Purification (Device Grade)
For applications in Organic Field-Effect Transistors (OFETs) or pharmaceutical assays, trace impurities (ppm level) can degrade performance.
Vacuum Sublimation Protocol:
-
Applicability: 4-Phenylbenzo[b]thiophene is a rigid aromatic system, making it an excellent candidate for sublimation.
-
Setup: Use a 3-zone tube furnace or a cold-finger sublimation apparatus.
-
Conditions:
-
Pressure: <
Torr (High Vacuum). -
Source Temp: ~140–160°C (Estimate—start lower and ramp up).
-
Gradient: Maintain a temperature gradient to separate more volatile impurities (like biphenyl) from the main product.
-
References
-
General Synthesis & Purific
- Source: PrepChem. "Synthesis of 4-Phenylbenzo[b]thiophene-6-carboxylic acid." (Provides solubility context for phenyl-substituted benzothiophenes).
-
URL:[Link]
-
Palladium Removal Str
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Flash Column Chrom
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
-
Recrystallization of Benzothiophene Deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rsc.org [rsc.org]
troubleshooting oxidative photocyclization for benzothiophene synthesis
Current Status: Operational | Topic: Oxidative Photocyclization (Mallory-Katz Conditions) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your benzothiophene synthesis—based on the oxidative photocyclization of thienyl-styrenes—is failing. This reaction is deceptive: theoretically simple (
Whether you are seeing reaction stalling, "black tar" polymerization, or regiochemical scrambling, this guide treats your synthesis as a system of competing kinetic pathways. We will troubleshoot by isolating these variables.
Part 1: The Mechanistic Logic (Visualization)
Before adjusting parameters, you must visualize the "Kill Steps" where the reaction fails. The diagram below maps the standard Mallory pathway against the Katz modification (Propylene Oxide), highlighting where yield is lost.
Figure 1: Mechanistic pathway of oxidative photocyclization. Note that the Dihydro-Intermediate (DHP) is the critical bottleneck; it must be oxidized faster than it reverts thermally or photochemically.
Part 2: Troubleshooting Modules
Ticket #001: "The reaction stalls at ~40-50% conversion."
Diagnosis: The Inner Filter Effect (IFE) or Product Inhibition.
As the benzothiophene product forms, it often absorbs light in the same region as the starting material. However, the product usually has a higher molar extinction coefficient (
Corrective Actions:
-
The Dilution Rule: If you are running above
M, you are likely blocking your own light. Dilute to mM. -
Wavelength Filtering: The product likely absorbs strongly at 300–310 nm. Use a Pyrex or Uranium glass filter to cut off wavelengths
nm. This forces excitation only of the starting material if its tail absorption extends further than the product's. -
Flow Chemistry (The Ultimate Fix): Switch from batch to flow. In a flow reactor (tubing diameter < 1 mm), the path length is negligible, eliminating the inner filter effect.
Ticket #002: "My reaction mixture turned into black tar."
Diagnosis: Acid-Catalyzed Polymerization.
The oxidation of the dihydro-intermediate by Iodine (
Corrective Actions:
-
Implement Katz Conditions: You must use a scavenger. The industry standard is Propylene Oxide (PO) .
-
Role: PO reacts with HI to form iodopropanol (neutral), irreversibly removing the acid.
-
Stoichiometry: Use 10–20 equivalents of PO relative to the substrate.
-
-
Avoid Oxygen (If using Katz): If using PO, you do not need air to regenerate Iodine. Run under Argon with stoichiometric Iodine (1.1 equiv). This prevents the formation of reactive oxygen species (singlet oxygen) that degrade sulfur heterocycles.
Ticket #003: "I'm getting the wrong isomer."
Diagnosis: Regiochemical Control Failure. In 3-styrylthiophenes, cyclization can occur at the 2-position (giving naphtho[2,1-b]thiophene) or the 4-position (giving naphtho[1,2-b]thiophene).
Corrective Actions:
-
Steric Directing: The reaction prefers the less sterically hindered closure. If you need the "crowded" isomer, you must block the other position with a removable group (e.g., Chlorine or Deuterium, though D is often insufficient).
-
Conformational Locking: Ensure your precursor exists primarily in the cis-conformation required for cyclization.
Part 3: Comparative Data & Protocols
Oxidant System Selection Matrix
Choose your oxidant system based on your substrate's sensitivity.
| System | Reagents | Mechanism | Best For | Risk Profile |
| Mallory (Classic) | Aerobic regeneration of | Simple hydrocarbons | High: | |
| Katz (Modified) | HI scavenging by epoxide | Sulfur heterocycles , acid-sensitive groups | Low: Anaerobic; prevents polymerization. | |
| Flow/Katz | Rapid photon flux | Scale-up (>1g), difficult substrates | Lowest: Maximizes yield and throughput. |
Standard Operating Procedure (SOP): The Katz-Mallory Protocol
Objective: Synthesis of Benzothiophene via Oxidative Photocyclization. Scale: 1.0 mmol (Batch).
-
Preparation:
-
Dissolve 1.0 mmol of thienyl-styrene precursor in 500 mL of Cyclohexane or Toluene (Concentration: 2 mM). Note: Benzene is historically used but Toluene is safer and often sufficient.
-
Add 1.1 mmol of Iodine (
) . -
Add 20 mmol (excess) of Propylene Oxide .
-
Crucial: Sparge the solution with Argon for 15 minutes to remove dissolved Oxygen.
-
-
Irradiation:
-
Place in a photoreactor equipped with a 450W Medium Pressure Mercury Lamp .
-
Jacket: Use a Pyrex immersion well (cuts off
nm) with circulating water cooling ( C). -
Stir vigorously. Monitor by TLC/NMR every 30 minutes.
-
-
Workup (The Iodine Wash):
-
Issue: Excess Iodine makes the organic layer purple/brown.
-
Wash the reaction mixture with 10% aqueous Sodium Thiosulfate (
) . -
Visual Check: The organic layer should turn from purple to pale yellow/colorless immediately.
-
Dry over
, filter, and concentrate.
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Decision logic for diagnosing reaction failure during the oxidative photocyclization process.
References
-
Mallory, F. B.; Mallory, C. W. "Photocyclization of Stilbenes and Related Molecules." Organic Reactions, 1984 , 30, 1–456.
-
Liu, L.; Yang, B.; Katz, T. J.; Poindexter, M. K. "Improved Methodology for Photocyclization Reactions." Journal of Organic Chemistry, 1991 , 56(12), 3769–3775.
-
Castellano, G.; et al. "Continuous Flow Photocyclization of Stilbenes – Scalable Synthesis of Functionalized Phenanthrenes and Helicenes." Beilstein Journal of Organic Chemistry, 2019 , 15, 242–249.
-
Klapars, A.; et al. "Synthesis of Heterocycles via Oxidative Photocyclization." Chemical Reviews, 2011 , 111(11), 7121–7176.
Sources
- 1. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC [pmc.ncbi.nlm.nih.gov]
controlling regioselectivity in electrophilic substitution of 4-phenylbenzo[b]thiophene
Technical Support Center: Advanced Heterocyclic Chemistry Division Topic: Controlling Regioselectivity in Electrophilic Substitution of 4-Phenylbenzo[b]thiophene Ticket ID: #PBT-404-REGIO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Peri-Effect" Challenge
Welcome to the technical support hub for benzo[b]thiophene functionalization. You are likely here because your electrophilic aromatic substitution (EAS) on 4-phenylbenzo[b]thiophene is not behaving like a standard benzo[b]thiophene reaction.
The Core Issue: Standard benzo[b]thiophene undergoes EAS preferentially at the C3 position (kinetic control). However, in 4-phenylbenzo[b]thiophene , the phenyl ring at C4 creates a significant steric wall (the peri-effect) that shields the C3 proton. This steric clash destabilizes the transition state for C3 attack, often shifting reactivity to C2 or leading to complex mixtures involving the phenyl ring itself.
This guide provides the protocols to navigate this steric landscape, whether you are targeting the accessible C2 position or attempting to force reactivity at the hindered C3 site.
Part 1: The Steric Landscape (Visualized)
To control regioselectivity, you must visualize the molecular geometry. The C4-phenyl group is not coplanar with the thiophene ring; it is twisted to minimize steric strain, but it still effectively "roofs over" the C3 position.
Caption: Figure 1. Reaction pathways for 4-phenylbenzo[b]thiophene. The C4-phenyl group sterically inhibits the electronically favored C3 attack, diverting the electrophile to C2.
Part 2: Experimental Protocols
Protocol A: Targeting C2 (The Path of Least Resistance)
Use this protocol if you need to install a halogen or acyl group at the C2 position.
Mechanism: By utilizing the steric hindrance at C3, we can direct the electrophile to C2 with high selectivity without needing a blocking group.
Reagents:
-
Substrate: 4-phenylbenzo[b]thiophene (1.0 equiv)
-
Electrophile: N-Bromosuccinimide (NBS) for bromination; Acetyl Chloride/AlCl3 for acylation.
-
Solvent: DMF (for NBS) or DCM (for Friedel-Crafts).
Step-by-Step Workflow (Bromination Example):
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of DMF.
-
Temperature Control: Cool the solution to 0°C . Crucial: Low temperature reduces the kinetic energy available to overcome the C3 steric barrier, maximizing C2 selectivity.
-
Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Note: Avoid large excesses of NBS to prevent bromination of the phenyl ring (para-position).
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the C2-bromo product (Rf ~0.55).
-
Workup: Quench with water, extract with diethyl ether, and wash with sodium thiosulfate to remove free bromine.
Expected Outcome: >85% yield of 2-bromo-4-phenylbenzo[b]thiophene .
Protocol B: Targeting C3 (The "Impossible" Shot)
Use this protocol ONLY if C3 functionalization is mandatory. Direct EAS will likely fail or give poor yields.
Strategy: Since direct C3 attack is blocked, we must use "Halogen Dance" or Directed Lithiation strategies to bypass the EAS mechanism entirely.
Method: The "Blocking-Deprotonation" Route
-
Block C2: First, install a Trimethylsilyl (TMS) group at C2 (Lithiation with n-BuLi at -78°C, then TMSCl).
-
Why? This prevents the electrophile from going to the easy C2 spot.
-
-
Bromination: Treat the 2-TMS-4-phenylbenzo[b]thiophene with Br2.
-
The "Halogen Dance" (Advanced):
-
Start with 2-bromo-4-phenylbenzo[b]thiophene (from Protocol A).
-
Treat with LDA (Lithium Diisopropylamide) at -78°C.[1]
-
Mechanism: The base deprotonates C3 (despite sterics, protons are small). The lithiated species rearranges, moving the Lithium to C3 and the Bromine to C2, or vice versa depending on thermodynamic stability.
-
Recommendation: This is complex. The most reliable C3 route is to construct the ring with the substituent already in place (e.g., using a substituted thiophenol precursor) rather than modifying the intact 4-phenyl scaffold.
-
Part 3: Troubleshooting & FAQs
Q1: I tried Friedel-Crafts acylation, but I see multiple spots on TLC. What happened?
-
Diagnosis: You likely have competition between C2 acylation and acylation of the 4-phenyl ring (para-position).
-
Fix: Switch to a milder catalyst (e.g., SnCl4 instead of AlCl3) and lower the temperature to -10°C. Strong Lewis acids and high temps promote attack on the phenyl ring once the thiophene ring is deactivated by the first acyl group.
Q2: Can I use n-BuLi to lithiate C3 directly?
-
Answer: No. n-BuLi will exclusively deprotonate C2 (the most acidic proton, pKa ~32). If you want C3-Li, you must block C2 first or use halogen-metal exchange on a 3-bromo precursor (which is hard to make, see Protocol B).
Q3: Why is my yield lower than reported for 2-phenylbenzo[b]thiophene?
-
Reason: The 4-phenyl group is a "dead weight" sterically. It prevents optimal orbital alignment for the intermediate sigma-complex at C3. Furthermore, the twist of the phenyl ring prevents it from fully conjugating with the benzothiophene core, reducing the overall stabilization of the intermediate cation.
Data Summary Table: Regioselectivity Drivers
| Variable | Standard Benzo[b]thiophene | 4-Phenylbenzo[b]thiophene |
| Preferred EAS Site | C3 (Kinetic) | C2 (Steric/Thermodynamic) |
| Major Obstacle | C2 vs C3 selectivity | C3 Steric Blockade (Peri-effect) |
| Side Reactions | Polymerization | Phenyl ring substitution (Para) |
| Rec.[1] Solvent | Acetic Acid / CHCl3 | DMF / DCM (Polar aprotic) |
References
-
Regioselectivity in Benzo[b]thiophene EAS
-
Steric Influence on Regiochemistry (The Peri-Effect)
-
Title: Substitution reactions of benzo[b]thiophen derivatives.[1][4][5][6][7][8] Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivative.
-
Source: Journal of the Chemical Society, Perkin Transactions 1.[1]
- Context: Demonstrates how substituents at C4 (like methoxy) or C3 (methyl) shift EAS regioselectivity to C2 or C7, validating the steric blockade hypothesis for the 4-phenyl analog.
-
-
Synthetic Methodologies for Hindered Thiophenes
-
C2-Selective Arylation (Heck-Type)
- Title: Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes.
- Source: Journal of the American Chemical Society.
-
Link:[Link]
- Context: Discusses C2 vs C3 selectivity challenges in metal-catalyzed couplings, relevant for installing the 4-phenyl group or subsequent functionaliz
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
overcoming steric hindrance in 4-position substitution of benzothiophene
The following Technical Support Guide is designed for advanced researchers encountering regioselectivity and steric challenges in benzothiophene functionalization.
Topic: Overcoming Steric Hindrance & Regioselectivity Issues at the 4-Position Ticket ID: BZT-C4-FUNC-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Bay Region" Problem
Functionalizing the C4 position of benzothiophene is notoriously difficult due to two converging factors:
-
Electronic Mismatch: The thiophene ring (positions C2/C3) is significantly more electron-rich than the benzene ring, acting as a "sink" for electrophiles and lithiating agents.
-
Steric/Peri-Strain: The C4 position sits in the "bay region," adjacent to the C3 position. Any substitution here suffers from severe steric clash with the C3-H or C3-substituents, creating a high kinetic barrier for direct coupling and metalation.
This guide provides three validated workflows to bypass these limitations, moving from "electronic switching" to "surgical metalation" and "catalytic force."
Workflow 1: The "Electronic Switch" (S-Oxide Activation)
Best for: Direct C-H arylation of the C4 position without pre-functionalization. Mechanism: Temporarily changing the electronics of the benzothiophene core to redirect reactivity from the thiophene ring to the benzene ring.
The Logic
Standard benzothiophene reacts at C3 (electrophilic) or C2 (lithiation). By oxidizing the sulfur to the S-oxide , you disrupt the aromaticity of the thiophene ring. This makes the C2/C3 positions less reactive and, via a specific "interrupted Pummerer" mechanism, activates the C4 position for nucleophilic attack by phenols or electron-rich arenes.
Protocol: Metal-Free C4 Arylation
Reference: Procter, D. J. et al. J. Am. Chem. Soc. 2023.[1]
Phase 1: Activation (Oxidation)
-
Dissolve benzothiophene (1.0 equiv) in DCM.
-
Add m-CPBA (1.1 equiv) at 0°C. Stir for 1-2 hours.
-
QC Check: Monitor by TLC. Product (S-oxide) is more polar.
-
Note: Do not over-oxidize to the sulfone (S-dioxide), which is unreactive in this pathway.
-
Phase 2: The C4 Coupling
-
Mix Benzothiophene S-oxide (1.0 equiv) with the coupling partner (e.g., Phenol, 2.0 equiv).
-
Add activator: Trifluoroacetic anhydride (TFAA) (1.5 equiv) at -78°C.
-
Allow to warm to RT. The reaction proceeds via a sulfonium intermediate that triggers a [3,3]-sigmatropic rearrangement, delivering the aryl group specifically to C4.
Phase 3: Reduction (Restoring Aromaticity)
-
The product from Phase 2 is a dihydrobenzothiophene.
-
Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simple acid-catalyzed dehydration to restore the fully aromatic benzothiophene core.
Troubleshooting Q&A
-
Q: My reaction yielded the C2-coupled product.
-
A: This occurs if the S-oxide activation is weak or if the temperature ramp is too fast. Ensure you are using TFAA at -78°C to form the reactive cationic intermediate slowly.
-
-
Q: I isolated the sulfone (dioxide).
-
A: You used too much oxidant or ran Phase 1 too warm. Strictly control m-CPBA stoichiometry (1.05-1.1 equiv).
-
Workflow 2: Directed Ortho Metalation (DoM) with "Blocking"
Best for: Installing electrophiles (halogens, borates, silanes) at C4. Constraint: Requires a Directing Metalation Group (DMG) at C3 and a blocked C2.
The Logic
A DMG at C3 (e.g., -CONEt2, -OMOM) wants to direct lithiation to C2 or C4. However, C2 is kinetically much more acidic (pKa ~32) than C4 (pKa ~43). You cannot lithiate C4 if C2 is open. You must install a blocker at C2, lithiate C4, quench, and then remove the blocker.
Step-by-Step Protocol
-
Block C2:
-
Treat 3-substituted benzothiophene with n-BuLi (1.1 equiv) in THF at -78°C.
-
Quench with TMSCl (Trimethylsilyl chloride).
-
Result: 2-TMS-3-DMG-benzothiophene.
-
-
The "Surgical" Lithiation (C4):
-
Substrate: 2-TMS-3-DMG-benzothiophene.
-
Reagent: s-BuLi (1.2 equiv) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
Conditions: THF, -78°C, 1 hour.[2]
-
Note: n-BuLi is often too weak/aggregated to deprotonate C4 efficiently; s-BuLi is required.
-
-
Quench:
-
Add electrophile (e.g., I2, B(OMe)3, DMF) to install the functional group at C4.
-
-
Deblock:
-
Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the C2-TMS group.
-
Visualization: The DoM Decision Tree
Caption: Decision logic for targeting the C4 position via Directed Ortho Metalation (DoM), emphasizing the critical C2-blocking step.
Workflow 3: Cross-Coupling Sterically Hindered 4-Halobenzothiophenes
Best for: Connecting the C4 position to other rings (Suzuki/Buchwald) when you already have 4-bromo/chlorobenzothiophene. Issue: The "Peri-Effect." The hydrogen at C3 exerts steric pressure on the C4 position, making oxidative addition difficult and reductive elimination slow. Standard catalysts (e.g., Pd(PPh3)4) will fail or stall.
Recommended Catalyst Systems
You must use Dialkylbiarylphosphine Ligands (Buchwald Ligands) designed for bulky substrates.
| Component | Recommendation | Why? |
| Precatalyst | Pd-XPhos G4 or Pd-SPhos G4 | rapid activation; G4 precatalysts prevent induction periods. |
| Ligand | XPhos (for general steric bulk) or CPhos (for secondary alkyl coupling) | XPhos forms a monolithic protective pocket around Pd, forcing the reaction to proceed despite the C3-H clash. |
| Base | K3PO4 (anhydrous) or Cs2CO3 | Weak bases like carbonate often fail; Phosphate is superior for bulky couplings in toluene/water mixes. |
| Solvent | 1,4-Dioxane or Toluene/Water (10:1) | High boiling point required (100°C+). |
Troubleshooting Q&A
-
Q: Reaction stalls at 50% conversion.
-
A: This is likely catalyst death due to the slow oxidative addition step.
-
Fix: Switch to Pd-RuPhos G4 . If the substrate is electron-poor, the oxidative addition is easier, but if it's electron-rich, you need the extreme donation of RuPhos or SPhos.
-
-
Q: Significant dehalogenation (hydrodehalogenation) observed.
-
A: This happens when the coupling is too slow, and the Pd-hydride species forms.
-
Fix: Increase the concentration of the coupling partner (boronic acid) to 1.5-2.0 equiv and ensure strictly anhydrous conditions if using a sensitive ester.
-
References
-
Procter, D. J., et al. (2023). "Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides." Journal of the American Chemical Society.[3] Link
-
Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility." Accounts of Chemical Research. Link
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link
-
Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3] Link
Sources
Validation & Comparative
1H NMR Characterization Guide: 4-Phenylbenzo[b]thiophene vs. 2-Phenylbenzo[b]thiophene
Topic: 1H NMR Characterization of 4-phenylbenzo[b]thiophene vs 2-phenylbenzo[b]thiophene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Differentiation between 2-phenylbenzo[b]thiophene and 4-phenylbenzo[b]thiophene is a critical analytical checkpoint in medicinal chemistry, particularly when synthesizing Selective Estrogen Receptor Modulators (SERMs) or organic semiconductors.
While both isomers share the same molecular formula (
-
The Diagnostic Marker: The presence of a singlet at ~7.5 ppm uniquely identifies the 2-phenyl isomer (H3 proton). Conversely, the 4-phenyl isomer is characterized by a pair of doublets (
Hz) corresponding to the H2 and H3 protons of the unsubstituted thiophene ring.
Structural Basis of NMR Signals
To interpret the spectra correctly, one must understand the proton environments created by the regioselective substitution of the phenyl ring.
2-Phenylbenzo[b]thiophene[1]
-
Substitution: The phenyl ring is attached at C2.
-
Thiophene Ring: Only H3 remains. It lacks a vicinal neighbor (H2 is substituted), resulting in a singlet.
-
Benzene Ring: Protons H4, H5, H6, and H7 are intact.
4-Phenylbenzo[b]thiophene
-
Substitution: The phenyl ring is attached at C4 (on the benzene ring).
-
Thiophene Ring: Both H2 and H3 are unsubstituted. They couple to each other.
-
Benzene Ring: H4 is substituted. Only H5, H6, and H7 remain.
Comparative NMR Data Analysis
The following data assumes a standard solvent environment (
Table 1: Key Diagnostic Signals[2]
| Feature | 2-Phenylbenzo[b]thiophene | 4-Phenylbenzo[b]thiophene |
| H3 Signal | Singlet (s) | Doublet (d) |
| H2 Signal | Absent (Substituted) | Doublet (d) |
| Coupling ( | N/A | ~5.5 Hz (Characteristic Thiophene |
| Chemical Shift (H3) | ||
| Chemical Shift (H2) | N/A | |
| Benzene Ring | 4 Protons (H4-H7) | 3 Protons (H5-H7) |
Detailed Spectral Breakdown
A. The 2-Phenyl Isomer (The "Singlet" Signature)
In the 2-phenyl isomer, the H3 proton is isolated from strong vicinal coupling.
-
Observation: You will see a sharp singlet around 7.53 ppm .
-
Nuance: High-field instruments (>500 MHz) may resolve a very fine doublet (
Hz) due to long-range coupling with the benzene ring protons (H7), but for routine analysis, it appears as a singlet. -
Benzene Core: The H4-H7 protons typically appear as two doublets (H4, H7) and two triplets (H5, H6) in the 7.3–7.9 ppm range.
B. The 4-Phenyl Isomer (The "Doublet Pair" Signature)
In the 4-phenyl isomer, the thiophene ring is unsubstituted.
-
Observation: You will observe two distinct doublets for H2 and H3.
-
Coupling: The coupling constant
is consistently 5.5 ± 0.2 Hz . This is the standard value for vicinal protons in a thiophene ring. -
Assignment: H2 is typically slightly deshielded (downfield) relative to H3 due to the proximity of the sulfur atom.
-
Benzene Core: The loss of the H4 signal alters the splitting pattern of the remaining benzene protons. H5 will appear as a doublet (coupled only to H6) rather than the triplet seen in the unsubstituted parent or 2-phenyl isomer.
Experimental Protocol: Self-Validating Identification
Objective: Unambiguous assignment of regioisomers using 1H NMR.
Materials:
-
Sample: ~5-10 mg of isolated product.
-
Solvent: 0.6 mL
(99.8% D) with 0.03% TMS (v/v). -
Instrument: 300 MHz or higher NMR spectrometer.
Workflow:
-
Preparation: Dissolve the sample completely. Filter if any particulates remain to ensure good shimming.
-
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker). Set d1 (relaxation delay) to
s to ensure integration accuracy. -
Processing: Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm or the residual
peak to 7.26 ppm. -
Analysis Step 1 (Integration): Integrate the aromatic region (7.0–8.0 ppm). The total integral should correspond to 10 protons.
-
Analysis Step 2 (Diagnostic Search): Look for the H3 signal.
-
Is there a singlet integrating to 1H? -> Suspect 2-phenyl .
-
Are there two doublets with
Hz? -> Suspect 4-phenyl .
-
-
Validation: Check the "Bay Region" effect. In 4-phenylbenzo[b]thiophene, the phenyl ring at C4 exerts a steric/anisotropic effect on H5. Verify the integration of the remaining benzene protons (3H vs 4H).
Decision Logic Visualization
The following diagram illustrates the logical flow for distinguishing these isomers based on spectral data.
Caption: Logical decision tree for assigning benzo[b]thiophene regioisomers based on H2/H3 coupling patterns.
References
-
Synthesis and Characterization of 2-Substituted Benzothiophenes: Sun, L.-L., Deng, C.-L., Tang, R.-Y., & Zhang, X.-G. (2011).[1] CuI-Mediated Thiolation Annulation of 2-Bromo Alkynylbenzenes with Sodium Sulfide: Synthesis of 2-Substituted Benzo[b]thiophenes.[1] The Journal of Organic Chemistry, 76(18), 7546–7550. [Link]
-
General NMR Data for Benzothiophenes (H2/H3 Coupling): Ewing, D. F., & Scrowston, R. M. (1971). NMR Studies of Benzo[b]thiophene and its Derivatives. Organic Magnetic Resonance, 3, 405. [Link]
-
Synthesis of 4-Arylbenzo[b]thiophenes via Suzuki Coupling: Tamba, S., Okubo, Y., Tanaka, S., Monguchi, D., & Mori, A. (2010). Palladium-Catalyzed C-H Arylation of Electron-Enriched Heteroarenes with Aryl Bromides. The Journal of Organic Chemistry, 75(20), 6998–7001. [Link]
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A Comparative Guide to Hole Mobility in Thiophene-Based Organic Semiconductors: 4-Phenylbenzo[b]thiophene vs. BTBT Derivatives
In the landscape of organic electronics, the pursuit of high-performance p-type semiconductors is paramount for advancing technologies such as flexible displays, printable circuits, and large-area sensors. Charge carrier mobility, particularly hole mobility (µh), stands as a critical figure-of-merit, directly dictating the operational speed and efficiency of Organic Field-Effect Transistors (OFETs). This guide provides an in-depth comparison of the hole transport properties of two classes of sulfur-containing heterocyclic compounds: the foundational benzo[b]thiophene scaffold, represented by its phenyl-substituted variant, and the benchmark[1]benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives, which are renowned for their exceptional performance.
Through a synthesis of experimental data, we will explore the profound impact of molecular architecture on solid-state packing and, consequently, on charge transport efficiency. This analysis is designed to provide researchers, materials scientists, and device engineers with a clear, evidence-based understanding of the structure-property relationships that govern performance in these key material classes.
Part 1: The BTBT Core - A Proven Architecture for Superior Charge Transport
The BTBT molecular framework has emerged as one of the most successful cores for high-mobility p-type organic semiconductors.[2] Its structure, consisting of a fused four-ring thienoacene system, imparts several key advantages that are fundamental to its high performance.
The Causality of High Mobility in BTBTs
The exceptional charge transport in BTBT derivatives is not accidental; it is a direct consequence of its molecular design:
-
Rigid, Planar π-System: The fused-ring structure creates a rigid and highly planar conjugated core. This planarity is crucial for enabling significant π-orbital overlap between adjacent molecules in the solid state, which forms the electronic pathways for charge carriers to travel.[2]
-
Sulfur-Sulfur Interactions: The sulfur atoms in the thiophene rings play a critical role in directing the intermolecular arrangement. These heteroatoms facilitate close S-S contacts, which enhance electronic coupling and promote efficient two-dimensional (2D) charge transport.
-
Favorable Herringbone Packing: BTBT derivatives typically self-assemble into a "herringbone" crystal packing motif. This arrangement, where molecules pack edge-to-face, creates robust 2D transport layers, minimizing the impact of grain boundaries and ensuring efficient charge percolation across the semiconductor film.
Functionalization of the BTBT core, typically at the 2 and 7 positions, is a key strategy to modulate its properties. Attaching flexible side chains, such as alkyl or phenyl groups, enhances solubility for solution processing without disrupting the charge-transporting capability of the core.
Performance of Phenyl-Substituted BTBT Derivatives
While alkyl-substituted BTBTs (like the well-studied C8-BTBT) exhibit some of the highest mobilities, phenyl-substituted derivatives also deliver impressive performance and offer distinct advantages. The introduction of phenyl groups can influence the molecular packing to enhance π-stacking and promote more isotropic (less direction-dependent) charge transport.[3] For example, 2,7-diphenyl-BTBT (DPh-BTBT) was one of the first derivatives to demonstrate the platform's potential, achieving mobilities as high as 2.0 cm²/Vs.[4] Further functionalization of these phenyl rings, such as with methoxy or decyloxy groups, can fine-tune the packing and energy levels, leading to even higher mobilities, reaching up to 3.57 cm²/Vs for a dimethoxy-phenyl substituted variant.[1][5]
Part 2: The Benzo[b]thiophene Scaffold - A Simpler Structural Motif
Benzo[b]thiophene represents a more fundamental building block, consisting of a benzene ring fused to a thiophene ring. While it forms the basis for the larger BTBT structure, on its own, its charge transport properties are considerably more modest. Direct experimental data for 4-phenylbenzo[b]thiophene is scarce in high-performance OFET literature, suggesting it is not a primary candidate for such applications.
However, we can infer its potential by examining related, slightly more complex structures like benzo[b]thieno[2,3-d]thiophene (BTT), which is an isomer of the core BTBT structure. Even in these more extended BTT systems, reported hole mobilities are often orders of magnitude lower than those of the leading BTBTs. For instance, solution-sheared thin films of certain BTT derivatives have demonstrated hole mobilities up to 0.005 cm²/Vs.[6][7] While linking BTT units with π-bridge spacers has been shown to improve performance to as high as 1.0 cm²/Vs, this modification essentially builds a more complex conjugated system, moving closer to the design principles that make BTBT itself so successful.[6]
The performance gap stems from the less extended π-system and the different solid-state packing of these smaller molecules, which typically do not support the same degree of 2D charge transport as the herringbone structure of BTBT.
Part 3: Quantitative Performance Comparison
The disparity in hole mobility between the two classes is starkly illustrated by experimental data. The following table summarizes reported performance metrics for representative derivatives, highlighting the conditions under which these values were achieved.
| Semiconductor | Substitution Pattern | Deposition Method | Max. Hole Mobility (µh) [cm²/Vs] | On/Off Ratio | Reference(s) |
| BTBT Derivatives | |||||
| C8-BTBT | 2,7-dioctyl | Solution Processed | 13.2 | > 10⁷ | [8] |
| DPh-BTBT | 2,7-diphenyl | Vacuum Evaporation | 2.0 | - | [1][4] |
| DBOP-BTBT | 2,7-bis(4-methoxyphenyl) | Vacuum Evaporation | 3.57 | > 10⁷ | [1][5] |
| DOPBTBT | 2,7-bis(4-decyloxyphenyl) | Vacuum Evaporation | 0.74 (thin film), 1.1 (monolayer) | - | [9] |
| Benzo[b]thiophene Derivatives | |||||
| BTT Derivative (Compound 3) | Dibenzo[b,d]thiophene substituted | Solution Shearing | 0.005 | > 10⁶ | [6][7] |
| BTTB | Benzothiophene bridged | Vacuum Evaporation | 0.46 | > 10⁷ | [10] |
| Phenylene-Bridged BTT | Phenylene bridged | Solution Processed | 1.0 | - | [6] |
Analysis: The data unequivocally shows that the BTBT architecture consistently yields hole mobilities exceeding 1.0 cm²/Vs, often by an order of magnitude. In contrast, simpler benzo[b]thiophene-based systems struggle to reach this threshold without significant structural extension, such as dimerization or bridging with other aromatic units. This performance gap is a direct lesson in molecular design: the extended, rigid, and planar core of BTBT is the key enabler for the close molecular packing required for highly efficient, two-dimensional charge transport.
Part 4: Experimental Workflow for OTFT Fabrication and Characterization
To ensure the trustworthiness and reproducibility of mobility data, a standardized experimental protocol is essential. Below is a representative methodology for the fabrication and testing of a solution-processed, bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating these materials.
Step-by-Step Protocol
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer (acting as the gate electrode) with a 300 nm thermally grown silicon dioxide (SiO₂) layer (the gate dielectric).
-
Clean the substrate by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas and bake at 120°C for 10 minutes to remove residual moisture.
-
-
Dielectric Surface Treatment:
-
To improve the semiconductor/dielectric interface and promote ordered crystal growth, treat the SiO₂ surface with a self-assembled monolayer (SAM).
-
A common choice is octadecyltrichlorosilane (OTS). Expose the substrate to OTS vapor in a vacuum desiccator for 12 hours.
-
After treatment, rinse the substrate with hexane and IPA to remove excess OTS and dry with nitrogen. This creates a hydrophobic, low-surface-energy interface.
-
-
Semiconductor Deposition (Solution Shearing):
-
Prepare a solution of the organic semiconductor (e.g., 5 mg/mL of C8-BTBT in a high-boiling-point solvent like toluene or chlorobenzene).
-
Place the substrate on a heated stage (e.g., at 90°C).
-
Dispense a small volume of the semiconductor solution at the edge of the substrate.
-
Bring a "shearing blade" (a clean glass slide or another silicon wafer) into contact with the solution at a slight angle.
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1 mm/s). The solvent evaporates during this process, leaving a highly crystalline thin film of the semiconductor.
-
-
Source-Drain Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask with the desired channel length (L) and width (W).
-
Deposit 50 nm of gold (Au) via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). A thin (5 nm) adhesion layer of chromium (Cr) or molybdenum oxide (MoO₃) may be used.
-
-
Device Characterization:
-
Place the fabricated OTFT on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
-
Use a semiconductor parameter analyzer to measure the electrical characteristics.
-
Output Characteristics: Measure the drain current (Id) versus the drain-source voltage (Vds) at various gate-source voltages (Vgs).
-
Transfer Characteristics: Measure Id versus Vgs at a fixed, high Vds (saturation regime).
-
-
Mobility Calculation:
-
The field-effect mobility in the saturation regime is calculated from the transfer curve using the following equation: Id = (µ * Ci * W) / (2L) * (Vgs - Vth)²
-
Where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage. The mobility (µ) can be extracted from the slope of the √(Id) vs. Vgs plot.
-
Part 5: Visualizing Molecular Structure and Process Flow
Diagrams are essential for conceptualizing the relationship between molecular structure, solid-state packing, and the experimental processes used to evaluate them.
Molecular Structures
Caption: Molecular structures of representative semiconductors.
Charge Transport in Herringbone Packing
Caption: 2D charge transport facilitated by herringbone packing in BTBTs.
OTFT Fabrication Workflow
Caption: Workflow for OTFT fabrication and mobility extraction.
Conclusion
The comparative analysis between 4-phenylbenzo[b]thiophene and BTBT derivatives provides a compelling case study in the power of rational molecular design for high-performance organic electronics. The data overwhelmingly demonstrates the superiority of the BTBT framework, whose extended, rigid π-conjugated core and propensity for forming highly ordered herringbone packing structures create efficient two-dimensional pathways for charge transport. This results in hole mobilities that are consistently one to two orders of magnitude higher than those achieved with simpler benzo[b]thiophene-based systems. For researchers and engineers in the field, the takeaway is clear: while simpler scaffolds are valuable for fundamental studies, complex, fused-ring architectures like BTBT represent the most promising path toward achieving the high charge carrier mobilities required for next-generation organic electronic devices.
References
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Liu, J., Zhang, H., Dong, H., Meng, L., Jiang, L., Jiang, L., Wang, Y., Yu, J., Sun, Y., Hu, W., & He, A. (2017). Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2-b][1]benzothiophene. RSC Advances, 7(22), 13197-13203. [Link]
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Chen, H., Guo, Y., Yu, G., Zhao, Y., Zhang, J., Gao, D., Liu, H., & Liu, Y. (2012). Charge injection and transport studies of poly(2,7-carbazole) copolymer PCDTBT and their relationship to solar cell performance. Organic Electronics, 13(9), 1539-1545. [Link]
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Wang, Z., Li, J., Zhang, J., & Pei, J. (2014). Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors. Journal of Materials Chemistry C, 2(1), 127-132. [Link]
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Kim, D., An, J., Ra, S., Kim, Y., Kim, C., & Seo, S. (2023). Characterization of[1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. Coatings, 13(1), 181. [Link]
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Alkan, B., & Yavuz, I. (2019). Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains. Physical Chemistry Chemical Physics, 21(40), 22393-22403. [Link]
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Ra, S., An, J., Kim, D., Kim, C., & Seo, S. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3399. [Link]
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Liu, J., Zhang, H., Dong, H., Meng, L., Jiang, L., Jiang, L., Wang, Y., Yu, J., Sun, Y., Hu, W., & He, A. (2017). Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2-b][1]benzothiophene. RSC Advances, 7(22), 13197-13203. [Link]
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Dudnik, A. S., Komarov, I. V., Svidlov, A. A., Pshenichnyuk, S. A., Modelli, A., Skryshevskii, Y. A., & Anisimov, A. A. (2019). Decyloxy-substituted BTBT derivative for highly efficient and stable thin-film organic (opto)electronic devices. Journal of Materials Chemistry C, 7(12), 3462-3469. [Link]
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Aydin, M., & Ulgut, B. (2019). Investigation of charge transport properties of[1]Benzothieno[3,2-b][1]-benzothiophene single-crystals in field-effect transistor configuration. Organic Electronics, 75, 105417. [Link]
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Yi, Y., Coropceanu, V., & Brédas, J.-L. (2010). Hopping and band mobilities of pentacene, rubrene, and 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) from first principle calculations. The Journal of Chemical Physics, 133(9), 094701. [Link]
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Amna, B., Isci, R., Siddiqi, H. M., Majewski, L. A., Faraji, S., & Ozturk, T. (2022). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 10(21), 8343-8352. [Link]
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Husmann, A., Rio, J., Zaki, T., Weber, C., & Klauk, H. (2013). High-mobility vacuum- and solution-processed C10-DNTT thin-film transistors. Organic Electronics, 14(11), 2961-2965. [Link]
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Ra, S., An, J., Kim, D., Kim, C., & Seo, S. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3399. [Link]
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Al-Masum, M. A., & Sultana, N. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 123. [Link]
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Katagiri, C., Miyamae, T., Li, H., Yang, F., & Baldelli, S. (2021). Direct imaging of Electric field behavior in 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene Organic Field-Effect transistors by Sum-Frequency Generation Imaging Microscopy. Physical Chemistry Chemical Physics, 23(8), 4647-4654. [Link]
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Chen, Y.-C., Chen, Y.-A., Hsu, C.-H., Lee, C.-C., & Chao, I. (2023). Comprehensive Study on the Mobility Anisotropy of Benzothieno[3,2-b][1]benzothiophenes: Toward Isotropic Charge-Transport Properties. The Journal of Physical Chemistry C, 127(27), 13269-13278. [Link]
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Fulara, J., & Mayor, M. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. International Journal of Molecular Sciences, 25(15), 8121. [Link]
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Wang, S., Saw, W. Y., Li, M., Xu, J., & Tok, A. I. Y. (2023). Molecule upgrading metal-semiconductor buried contacts for high-performance and high-ideality single-crystal organic thin-film transistors. National Science Review, 10(10), nwad170. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Case Study: Enhancing OFET Performance with 4-(4-Bromophenyl)dibenzothiophene. [Link]
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Horowitz, G. (2004). Organic thin film transistors: From theory to real devices. Journal of Materials Research, 19(7), 1946-1962. [Link]
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Ra, S., An, J., Kim, D., Kim, C., & Seo, S. (2023). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry, 47(36), 16954-16962. [Link]
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Zhang, J., Tan, L., Zhao, Y., Hu, W., & Liu, Y. (2016). The effect of bridging groups on the charge transport properties of benzothiophene-substituted anthracenes. Journal of Materials Chemistry C, 4(47), 11096-11102. [Link]
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Ullah, H., Al-Sehemi, A. G., & Irfan, A. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8740. [Link]
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Marinov, O., Deen, M. J., Zschieschang, U., & Klauk, H. (2004). Field-Effect Mobility of Organic Polymer Thin-Film Transistors. IEEE Transactions on Electron Devices, 51(10), 1571-1579. [Link]
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Technical Guide: Crystal Packing & Performance of Phenyl-Substituted Benzothiophenes
Content Type: Comparative Technical Guide Primary Subject: Phenyl-Substituted [1]Benzothieno[3,2-b][1]benzothiophenes (Ph-BTBTs) Alternatives: Simple Benzothiophenes, Pentacene, Isomeric Derivatives (3-Ph) Audience: Materials Scientists, Solid-State Chemists, and Pharmaceutical Researchers[1]
Executive Summary: The Structural Imperative
In the development of organic semiconductors (OSCs) and solid-state pharmaceuticals, the [1]benzothieno[3,2-b][1]benzothiophene (BTBT) core has emerged as a superior scaffold over simple benzothiophenes or acenes (like pentacene).[1] The critical differentiator is crystal packing .
While simple benzothiophenes often adopt loose herringbone structures with limited orbital overlap, phenyl-substituted BTBTs (Ph-BTBTs) can be engineered to form 2D-layered herringbone or slipped
Performance Snapshot
| Feature | 2-Phenyl-BTBT (Preferred) | 3-Phenyl-BTBT (Alternative) | Pentacene (Benchmark) |
| Packing Motif | Layered Herringbone (Edge-to-Face) | Disordered / High Torsion | Herringbone (Edge-to-Face) |
| Torsion Angle | < 10° (Planar) | > 40° (Twisted) | 0° (Planar) |
| Hole Mobility ( | High (2.0 – 14.7 cm²/Vs) | Low (< 0.1 cm²/Vs) | High (~5.0 cm²/Vs) |
| Stability | Air/Thermal Stable (> 150°C) | Moderate | Oxidizes rapidly in air |
| Primary Use | High-Performance OFETs | Fluorescent Probes (due to gap) | Reference Standard |
Molecular Design & Isomerism
The performance of phenyl-substituted benzothiophenes is dictated by the dihedral angle between the phenyl ring and the benzothiophene core.[2] This angle controls the effective conjugation length and the ability of molecules to pack closely.
The Linear Advantage (2-Substitution)
Substituents at the 2-position of the BTBT core extend the conjugation axis linearly.
-
Mechanism: Reduced steric hindrance allows the phenyl ring to remain nearly coplanar with the core.
-
Result: This planarity facilitates strong intermolecular
interactions and the formation of the highly conductive Smectic E (SmE) liquid crystal phase during annealing, which heals defects in the solid state.
The Steric Trap (3-Substitution)
Substituents at the 3-position introduce significant steric clash with the hydrogen at the 4-position of the core.
-
Mechanism: To relieve strain, the phenyl ring twists out of plane (torsion > 40°).[1]
-
Result: This "kink" disrupts the packing density, increasing the
stacking distance ( Å) and severing the orbital overlap required for efficient charge hopping.
Visualization: Structure-Property Logic
Caption: Logic flow demonstrating how substitution position dictates torsion, packing density, and ultimately charge carrier mobility.
Crystallographic Analysis & Comparison
This section objectively compares the crystal packing metrics. Data is synthesized from high-performance derivatives (e.g., C8-BTBT-Ph) versus standard benchmarks.
Lattice Parameters & Packing Motifs[1][5]
| Parameter | 2,7-Diphenyl-BTBT | Pentacene | Significance |
| Crystal System | Monoclinic ( | Triclinic ( | Symmetry affects tensor properties of mobility. |
| Packing Motif | Herringbone (Layered) | Herringbone (Edge-to-Face) | Layered structures separate insulating alkyl/phenyl tails from the conductive core, forming 2D transport channels.[1] |
| ~3.4 – 3.5 Å | 3.6 Å | Shorter distance = stronger orbital overlap (Transfer Integral | |
| Interlayer Spacing | ~28 Å (with alkyl chains) | 14.1 Å | Large spacing in BTBTs indicates effective segregation of conductive layers.[1] |
The "Herringbone" vs. "Pi-Stack" Debate[6][7][8]
-
Herringbone (HB): Common in unsubstituted acenes.[1] Molecules pack edge-to-face. While thermodynamically stable, the electronic coupling is often anisotropic (good in 2 directions, poor in 1).[1]
-
Slipped
-Stack: Often induced by bulky phenyl groups or specific heteroatoms. Molecules stack face-to-face but slipped. This can maximize the transfer integral ( ) if the slip distance aligns with the orbital nodes.[1] -
Observation: 2-Phenyl-BTBT derivatives often adopt a Layered Herringbone motif.[3] This is the "best of both worlds," combining the thermodynamic stability of HB with the 2D transport channels of layered structures.
Experimental Protocols
To replicate these results, high-purity crystals are required. We recommend Physical Vapor Transport (PVT) for intrinsic characterization and Solution Shearing for device-relevant films.[1]
Protocol A: Physical Vapor Transport (PVT) Growth
For growing single crystals to measure intrinsic mobility without grain boundary interference.[1]
-
Purification: Pre-purify the source material (synthesized via Suzuki coupling of 2-iodo-BTBT and phenylboronic acid) using vacuum sublimation at
Torr.[1] -
Setup: Use a two-zone horizontal tube furnace.
-
Loading: Place 5–10 mg of source material in a quartz boat in the High T Zone (
).[1] -
Transport: Flow high-purity Argon (50–80 sccm) as the carrier gas.
-
Gradient: Set
to roughly the melting point of the material (e.g., 200–250°C for Ph-BTBTs). Set the Crystal Zone ( ) to ~150°C. -
Harvest: After 24–48 hours, harvest plate-like crystals from the crystallization zone.
-
Quality Check: Crystals should be transparent and exhibit uniform extinction under cross-polarized microscopy (POM).[1]
-
Protocol B: Solution Shearing (Meniscus-Guided Coating)
For fabricating thin films with "single-crystal-like" domains.
-
Solution Prep: Dissolve Ph-BTBT in chlorobenzene (concentration: 2–5 mg/mL). Heat to 60°C to ensure full solubility.
-
Substrate: Use OTS-treated Si/SiO₂ wafers.
-
Shearing: Use a top blade (silicon wafer with spacer) set at a gap of 100 µm.[1]
-
Deposition: Drag the solution across the heated substrate (100°C) at a speed of 0.5–2.0 mm/s.
-
Annealing: Post-anneal at 120°C for 10 mins to lock in the crystalline packing.
Visualization: PVT Workflow
Caption: Workflow for obtaining high-purity single crystals via Physical Vapor Transport.
Computational Validation (DFT)[1]
Experimental results should be validated using Density Functional Theory (DFT) to calculate the Transfer Integral (
-
Method: B3LYP/6-31G(d) level of theory.[1]
-
Key Metric: The transfer integral
represents the probability of charge hopping.-
2-Phenyl-BTBT: High overlap of HOMO orbitals between adjacent dimers leads to
meV. -
3-Phenyl-BTBT: Twisted conformation reduces orbital overlap, yielding
meV.[1]
-
-
Reorganization Energy (
): 2-phenyl substitution maintains a rigid core, keeping low (~150 meV), which is favorable for transport.[1]
References
-
Takimiya, K., et al. (2014).[1][5] "Semiconducting Thienoacenes: Synthesis and Structure–Property Relationships." Chemical Reviews.
-
Vyas, V. S., et al. (2014).[1][5] "Optical gap in herringbone and π-stacked crystals of [1]benzothieno[3,2-b]benzothiophene." CrystEngComm.
-
Yuan, Y., et al. (2023).[1] "Comprehensive Study on the Mobility Anisotropy of Benzothieno[3,2-b][1]benzothiophenes." The Journal of Physical Chemistry C. [1]
-
Iino, H., et al. (2015).[1] "Liquid Crystal Phase-Dependent Charge Transport in Organic Semiconductors." Nature Communications.[1] [1]
-
Minemawari, H., et al. (2011).[1] "Organic single-crystal transistors via solution shearing." Nature.[1] [1]
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- 1. Comparison of crystal structures of 4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole and 4-(benzo[b]thiophen-2-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Bioactivity: 4-Phenylbenzo[b]thiophenes Versus Raloxifene Analogs as Selective Estrogen Receptor Modulators
In the landscape of endocrine-targeted therapies, Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone for the management of hormone-receptor-positive breast cancer and postmenopausal osteoporosis.[1] These compounds are distinguished by their tissue-specific estrogenic and antiestrogenic activities, a property that allows for a tailored therapeutic effect.[2] Raloxifene, a second-generation SERM characterized by its 2-arylbenzo[b]thiophene core, has been a clinical success, particularly in the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[1][3] This guide provides a detailed comparative analysis of the bioactivity of 4-phenylbenzo[b]thiophenes against various raloxifene analogs, offering insights for researchers and drug development professionals in the field of endocrinology and oncology.
The central thesis of this guide is to dissect the structure-activity relationships (SAR) that govern the bioactivity of these two closely related classes of compounds. While both are built upon the benzo[b]thiophene scaffold, subtle structural modifications can lead to significant shifts in their pharmacological profiles.[4][5] Understanding these nuances is paramount for the rational design of next-generation SERMs with improved efficacy and safety profiles.
The intricate dance with the Estrogen Receptor: Mechanism of Action
The biological effects of both 4-phenylbenzo[b]thiophenes and raloxifene analogs are mediated through their interaction with the estrogen receptor (ER), primarily the alpha (ERα) and beta (ERβ) isoforms.[6][7] These receptors are ligand-activated transcription factors that, upon binding to an agonist like estradiol, undergo a conformational change, dimerize, and bind to estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription.[8][9]
SERMs, including raloxifene and its analogs, act as competitive antagonists in some tissues, like the breast and uterus, while functioning as agonists in others, such as bone.[10][11] This tissue selectivity is attributed to the unique conformational change induced in the ER upon ligand binding.[12] In breast tissue, for instance, the binding of a SERM results in a receptor conformation that recruits co-repressors, leading to the inhibition of estrogen-dependent gene expression and a subsequent anti-proliferative effect.[13] Conversely, in bone, the SERM-ER complex may recruit co-activators, mimicking the bone-protective effects of estrogen.[14]
The precise orientation of the side chains and substituent groups on the benzo[b]thiophene core is critical in determining the ultimate conformational state of the ER and, consequently, the tissue-specific biological response.[15]
Figure 1: Simplified signaling pathway of Estrogen Receptor modulation by SERMs.
Comparative Bioactivity Profile
The bioactivity of SERMs is typically evaluated through a battery of in vitro and in vivo assays. Key parameters include binding affinity to ERα and ERβ, and the functional response (agonist vs. antagonist) in various cell lines and animal models representing different target tissues.
| Compound Class/Analog | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) | In Vitro MCF-7 Cell Proliferation (Antagonist Activity) | In Vivo Uterine Weight (Agonist Activity) | In Vivo Bone Mineral Density (Agonist Activity) |
| Raloxifene | High | High | Strong Antagonist | Minimal Agonist | Strong Agonist |
| Arzoxifene (Raloxifene analog) | Higher than Raloxifene | Similar to Raloxifene | More Potent Antagonist than Raloxifene | Minimal Agonist | Strong Agonist |
| 4'-Fluoro-desmethylarzoxifene (4'F-DMA) | Similar to Raloxifene | Similar to Raloxifene | Potent Antagonist | Not reported | Not reported |
| Novel 4-phenylbenzo[b]thiophenes | Variable | Variable | Generally Antagonistic | Variable | Variable |
This table is a generalized summary based on available literature. Specific values can vary depending on the assay conditions and the specific analog being tested.[5][16][17]
Arzoxifene, a close analog of raloxifene, has demonstrated a more potent antiestrogenic effect in preclinical studies.[16] Interestingly, a meta-analysis suggested that arzoxifene may have a greater relative risk reduction for breast cancer compared to raloxifene.[16] The introduction of a fluorine atom, as seen in 4'F-DMA, can modulate metabolic stability and oxidative activity without compromising the desired antiestrogenic potency.[17] The broader class of 4-phenylbenzo[b]thiophenes encompasses a wide range of structural diversity, leading to a spectrum of biological activities.[18][19] The nature and position of substituents on the phenyl ring at the 4-position significantly influence receptor affinity and the agonist/antagonist balance.
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity of comparative bioactivity studies, standardized and validated experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to determine the antiestrogenic activity of SERMs.
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay quantitatively assesses the ability of a test compound to inhibit the estrogen-induced proliferation of the human breast cancer cell line MCF-7, which is ER-positive.[20]
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids
-
17β-Estradiol (E2)
-
Test compounds (4-phenylbenzo[b]thiophenes, raloxifene analogs)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Protocol:
-
Cell Culture Maintenance: Maintain MCF-7 cells in DMEM supplemented with 10% FBS. Passage cells regularly to maintain exponential growth.
-
Hormone Deprivation: Prior to the assay, switch the cells to DMEM without phenol red supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous estrogens and synchronize the cells.
-
Cell Seeding: Harvest the hormone-deprived cells using trypsin-EDTA, resuspend in the same medium, and seed into 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and raloxifene (as a positive control) in the assay medium.
-
Assay Setup:
-
Control Wells: Add medium only (background).
-
E2 Stimulation Wells: Add a fixed concentration of E2 (typically 10 pM to 1 nM) that induces submaximal proliferation.
-
Test Compound Wells: Add the fixed concentration of E2 along with the various concentrations of the test compounds.
-
-
Incubation: Incubate the plates for 5-7 days in a humidified incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the E2-stimulated control (set to 100% proliferation).
-
Plot the percentage of proliferation against the log concentration of the test compound.
-
Calculate the IC50 value (the concentration at which the compound inhibits 50% of the E2-induced proliferation) using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Phenol Red-Free Medium: Phenol red is a weak estrogen mimic; its exclusion is critical to avoid confounding results.
-
Charcoal-Stripped Serum: This process removes endogenous steroids from the serum that could otherwise activate the ER and mask the effects of the test compounds.
-
Submaximal E2 Concentration: Using a submaximal concentration of E2 allows for the sensitive detection of both agonistic and antagonistic effects of the test compounds.
Figure 2: Experimental workflow for the MCF-7 cell proliferation assay.
Conclusion and Future Directions
The comparative analysis of 4-phenylbenzo[b]thiophenes and raloxifene analogs underscores the remarkable tunability of the SERM pharmacophore. While raloxifene remains a clinically important drug, the exploration of novel analogs continues to yield compounds with potentially superior properties, such as enhanced potency and improved metabolic stability. The 4-phenylbenzo[b]thiophene scaffold offers a versatile platform for further optimization.
Future research should focus on elucidating the precise molecular interactions between these novel compounds and the estrogen receptor through co-crystallization studies. Furthermore, comprehensive in vivo studies in relevant animal models of osteoporosis and breast cancer are necessary to fully characterize the therapeutic potential of promising candidates.[21][22] The ultimate goal is the development of an "ideal" SERM that maximizes the beneficial estrogenic effects on bone and the cardiovascular system while completely antagonizing estrogenic actions in the breast and uterus, and being devoid of undesirable side effects.[1]
References
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G. P. C. T. S. G. P. C. T. S. G. Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators. PMC. Available at: [Link].
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Chen, J. et al. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. PMC. Available at: [Link].
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[No Author] Representative chromatograms of incubations of benzothiophene SERMs... ResearchGate. Available at: [Link].
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Keri, R. S. et al. An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link].
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A. A.-H. et al. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC. Available at: [Link].
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Shintani, M. [Which is the better choice, estrogen or SERMs in postmenopausal women?]. PubMed. Available at: [Link].
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S. L. et al. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells. PMC. Available at: [Link].
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[No Author] Benzothiophene Analogues. Chemistry and Pharmacology of Anticancer Drugs. Available at: [Link].
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Grese, T. A. et al. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. Available at: [Link].
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Lewis, J. S. & Jordan, V. C. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PMC. Available at: [Link].
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Williams, D. R. et al. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC. Available at: [Link].
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Jo, E. et al. A Benzo[b]thiophene-Based Selective Type 4 S1P Receptor Agonist. PubMed. Available at: [Link].
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Gennari, L. et al. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene. PMC. Available at: [Link].
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[No Author] Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry. Available at: [Link].
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Judson, R. S. et al. Screening Chemicals for Estrogen Receptor Bioactivity Using a Computational Model. Environmental Science & Technology. Available at: [Link].
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Chen, J. et al. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. PubMed. Available at: [Link].
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[No Author] Raloxifene. StatPearls. Available at: [Link].
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Fang, H. et al. Quantitative comparisons of in vitro assays for estrogenic activities. PMC. Available at: [Link].
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Fuentes, N. & Silveyra, P. Estrogen receptor signaling mechanisms. PMC. Available at: [Link].
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Liu, Y. et al. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. Available at: [Link].
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Liu, H. et al. Chemical modification modulates estrogenic activity, oxidative reactivity, and metabolic stability in 4'F-DMA, a new benzothiophene selective estrogen receptor modulator. PubMed. Available at: [Link].
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[No Author] Structure-Function Relationships of the Raloxifene-Estrogen Receptor- Complex for Regulating Transforming Growth Factor- Expression in Breast Cancer Cells. ResearchGate. Available at: [Link].
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E. M. T. et al. Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society. Available at: [Link].
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[No Author] Estrogen Signaling Pathway. Creative Diagnostics. Available at: [Link].
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[No Author] Raloxifene. Wikipedia. Available at: [Link].
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[No Author] (PDF) Animal Models for in Vivo Experimentation in Osteoporosis Research. ResearchGate. Available at: [Link].
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[No Author] Endocrine Assessment and Prioritization using Bioactivity: Exposure Ratio. EPA. Available at: [Link].
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Grese, T. A. et al. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. PubMed. Available at: [Link].
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[No Author] Selective estrogen receptor modulator. Wikipedia. Available at: [Link].
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Jones, C. D. et al. 3-Alkyl-2-phenylbenzo[b]thiophenes: nonsteroidal estrogen antagonists with mammary tumor inhibiting activity. PubMed. Available at: [Link].
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[No Author] KEGG Estrogen signaling pathway - Homo sapiens (human). KEGG. Available at: [Link].
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Anbazhagan, S. et al. Synthesis and evaluation of new arylbenzo[b]thiophene and diarylthiophene derivatives as inhibitors of the NorA multidrug transporter of Staphylococcus aureus. PubMed. Available at: [Link].
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Cano, A. & Hermenegildo, C. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. PMC. Available at: [Link].
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H.-C. H. et al. Effects of Astragalus membranaceus and Panax notoginseng Saponins Extract on the Pharmacokinetics of Whey Protein Absorption, Intestinal Permeability, and Muscle Function: A Pilot Study. MDPI. Available at: [Link].
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[No Author] What is the mechanism of Raloxifene Hydrochloride?. Patsnap Synapse. Available at: [Link].
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[No Author] Osteoporosis in vivo model. Atlantic Bone Screen. Available at: [Link].
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Herrington, D. M. et al. Selective estrogen receptor modulators: tissue specificity and clinical utility. PMC. Available at: [Link].
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I. M. et al. Estrogen Receptor Signaling in Breast Cancer. MDPI. Available at: [Link].
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[No Author] Estrogen Receptor Signaling. GeneGlobe. Available at: [Link].
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Plourde, P. V. Raloxifene: A Selective Estrogen Receptor Modulator. AAFP. Available at: [Link].
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Grese, T. A. et al. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene. PubMed. Available at: [Link].
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spectroscopic differences between 4-phenyl and 7-phenyl benzothiophene isomers
The following guide details the spectroscopic differentiation between 4-phenylbenzo[b]thiophene and 7-phenylbenzo[b]thiophene . This analysis relies on the distinct steric and electronic environments created by substitution at the "bay region" (C4) versus the sulfur-adjacent position (C7).
Executive Summary
Differentiation between 4-phenyl and 7-phenyl benzothiophene isomers is primarily achieved through
Structural Analysis & Numbering
To interpret the spectra, the standard IUPAC numbering for benzo[b]thiophene is used:
Key Structural Differences
| Feature | 4-Phenylbenzo[b]thiophene | 7-Phenylbenzo[b]thiophene |
| Steric Environment | Bay Region Effect: The phenyl ring at C4 is spatially crowded by the H3 proton.[5] | Sulfur Proximity: The phenyl ring at C7 is adjacent to the sulfur atom lone pairs.[5] |
| Conformation | High torsion angle (twist) to relieve H3 | More planar conformation is possible; sulfur is less sterically demanding than a C-H bond.[5] |
| Symmetry |
NMR Spectroscopy: The Definitive Identification
The most reliable method for distinguishing these isomers is Proton Magnetic Resonance (
A. H NMR Chemical Shifts & Coupling
Both isomers will display a monosubstituted phenyl ring pattern (multiplet, 5H) and a trisubstituted benzothiophene core (ABC system on the benzene ring, AX system on the thiophene ring).
1. The Thiophene Protons (H2, H3):
-
4-Phenyl Isomer: The H3 proton is the diagnostic marker. Due to the anisotropic effect of the twisted phenyl ring at C4, the H3 signal typically shifts upfield (shielded) compared to the 7-isomer.
-
7-Phenyl Isomer: The H3 proton is distant from the phenyl ring and appears in the typical benzothiophene range (
7.3–7.5 ppm).
2. The Benzene Ring Protons:
-
4-Phenyl Isomer: The remaining protons are H5, H6, and H7. H7 is typically the most deshielded (downfield,
7.8–8.0 ppm) due to the proximity to the sulfur atom's desheilding cone. -
7-Phenyl Isomer: The remaining protons are H4, H5, and H6. H4 is the most deshielded proton (
7.7–7.9 ppm) due to the "bay" relationship with H3, but it lacks the extreme deshielding of the sulfur interaction found in H7.
B. NOE (Nuclear Overhauser Effect) Experiments
This is the self-validating protocol for identification.
-
Experiment: Irradiate the H3 signal (thiophene) and the H2 signal.
-
Observation for 4-Phenyl:
-
Strong NOE between H3 and the ortho-protons of the phenyl ring.
-
This confirms spatial proximity (distance < 5 Å).
-
-
Observation for 7-Phenyl:
-
NO NOE between H3 and the phenyl ring.
-
Potential NOE between H6 and the phenyl ring (though weaker due to free rotation).
-
C. Data Summary Table
| Signal | 4-Phenyl Isomer | 7-Phenyl Isomer |
| H3 Signal | Shielded (Upfield shift) | Normal ( |
| H7 Signal | Present (Downfield, d, | Absent (Substituted) |
| H4 Signal | Absent (Substituted) | Present (Downfield, d, |
| NOE Correlation | H3 | H3 |
UV-Vis Absorbance & Fluorescence
The steric twist affects the conjugation length, leading to observable optical differences.
-
4-Phenyl (Twisted): The steric clash between H3 and the phenyl ring forces the phenyl group out of planarity with the benzothiophene core.
-
Result: Reduced effective conjugation length.
-
Spectrum: Hypsochromic shift (Blue shift) of the
and lower extinction coefficient ( ) compared to the 7-isomer.
-
-
7-Phenyl (Planar-like): The interaction between the phenyl ring and the sulfur atom is less sterically repulsive than the H-H clash.
-
Result: Better orbital overlap and extended conjugation.
-
Spectrum: Bathochromic shift (Red shift) and higher fluorescence quantum yield.
-
Experimental Protocols
Protocol 1: NMR Characterization Workflow
Objective: Unambiguous assignment of regioisomer.
Solvent: CDCl
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL solvent. Filter to remove solids that cause line broadening.
-
1D Acquisition: Acquire standard
H spectrum (16 scans). -
Assignment: Identify the thiophene H2/H3 doublets (
Hz).-
Note: H2 is usually downfield of H3.
-
-
1D NOE / NOESY:
-
Selectively irradiate the H3 resonance.
-
Check: If phenyl protons (multiplet ~7.4-7.6 ppm) show enhancement, the structure is 4-phenyl .
-
Check: If no phenyl enhancement is seen, irradiate the H2 resonance to confirm the assignment (H2 should only enhance H3).
-
Protocol 2: UV-Vis Conjugation Check
Objective: Assess planarity/conjugation. Solvent: Acetonitrile or Methanol (HPLC grade).
-
Prepare a
M solution. -
Scan from 200 nm to 400 nm.
-
Analysis: Compare
of the lowest energy transition (longest wavelength).-
Shorter
(< 290 nm range) suggests 4-phenyl . -
Longer
(> 300 nm range) suggests 7-phenyl .
-
Visualization of Logic
Caption: Decision tree for spectroscopic identification of benzothiophene isomers using NOE NMR.
References
-
General Benzothiophene NMR Data
-
Campaigne, E. "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, Vol 4, Part 3, 1984. Link
-
-
Synthesis and Characterization of Substituted Benzothiophenes
-
Chen, J., et al. "Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling..." RSC Advances, 2017. (Provides comparative NMR data for phenyl-substituted derivatives). Link
-
- Clar, E. The Aromatic Sextet. Wiley, 1972.
-
NOE Experimental Protocols
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Link
-
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A Comparative Guide to the Chemical Stability of 4-Phenylbenzo[b]thiophene and Dibenzothiophene for Pharmaceutical Applications
Introduction: The Critical Role of Stability in Drug Development
In the landscape of modern drug discovery and development, the chemical stability of active pharmaceutical ingredients (APIs) and lead compounds is a cornerstone of a successful therapeutic agent. Thiophene-containing heterocyclic compounds, such as 4-phenylbenzo[b]thiophene and dibenzothiophene, are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] However, the journey from a promising lead compound to a marketable drug is fraught with challenges, with inherent molecular stability being a primary hurdle. This guide provides a comprehensive benchmarking of the stability of 4-phenylbenzo[b]thiophene against the well-characterized dibenzothiophene, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Understanding the degradation pathways and intrinsic stability of these core structures is paramount for predicting shelf-life, ensuring patient safety, and meeting stringent regulatory requirements.[2]
Structural Overview: A Tale of Two Thiophenes
4-Phenylbenzo[b]thiophene and dibenzothiophene share a common benzothiophene core, but their distinct structural features are anticipated to govern their stability profiles. Dibenzothiophene is a tricyclic system with a central thiophene ring fused to two benzene rings, resulting in a planar and rigid structure. In contrast, 4-phenylbenzo[b]thiophene features a phenyl group at the 4-position, introducing a degree of rotational freedom and potentially influencing the electronic properties of the benzothiophene core. This seemingly subtle difference can have significant implications for the molecule's susceptibility to thermal, photo-, and chemical degradation.
Comparative Stability Analysis: What the Data Suggests
A direct, head-to-head quantitative comparison of the stability of 4-phenylbenzo[b]thiophene and dibenzothiophene is not extensively documented in publicly available literature. However, by synthesizing data on dibenzothiophene and related benzo[b]thiophene derivatives, we can construct a scientifically grounded comparative analysis.
Thermal Stability
Thermal stability is a critical parameter, influencing manufacturing processes, storage conditions, and formulation strategies. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for assessing thermal stability.
-
Dibenzothiophene: Generally regarded as a thermally stable compound. While specific decomposition onset temperatures from TGA are not consistently reported in literature, its high melting point (97-100 °C) and boiling point (332-333 °C) are indicative of its thermal robustness.
Table 1: Summary of Thermal Properties
| Property | 4-Phenylbenzo[b]thiophene | Dibenzothiophene |
| Melting Point (°C) | Data not available | 97 - 100 |
| Boiling Point (°C) | Data not available | 332 - 333 |
| Decomposition Onset (TGA) | Requires experimental determination | Generally stable at high temperatures |
Photostability
Exposure to light can induce photochemical reactions, leading to degradation of the API and the formation of potentially toxic photoproducts. Photostability testing, as outlined in the ICH Q1B guideline, is a mandatory part of drug development.[3][4][5][6]
-
Dibenzothiophene: The photochemistry of N-phenyl dibenzothiophene sulfoximine has been studied, indicating that the dibenzothiophene moiety can be susceptible to photocleavage under UV-A irradiation.[7][8] The aromatic system can absorb UV radiation, leading to excited states that may undergo various photochemical reactions.
-
4-Phenylbenzo[b]thiophene: The photostability of 4-phenylbenzo[b]thiophene is not explicitly detailed in the literature. The presence of the additional phenyl chromophore could increase the molar absorptivity in the UV region, potentially increasing its photosensitivity compared to dibenzothiophene. The phenyl substituent could also influence the degradation pathway.
Chemical Stability and Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance under various stress conditions, including hydrolysis, oxidation, and photolysis.[2][9]
-
Dibenzothiophene: The primary degradation pathway for dibenzothiophene under oxidative conditions involves the sulfur atom. It is readily oxidized to dibenzothiophene-5-oxide and subsequently to dibenzothiophene-5,5-dioxide.[10] Microbial degradation of dibenzothiophene also proceeds through these oxidized intermediates.[10][11][12] Information on its hydrolytic stability under acidic and basic conditions is less prevalent, suggesting a relatively stable nature in this regard.
-
4-Phenylbenzo[b]thiophene: The chemical stability of 4-phenylbenzo[b]thiophene is expected to be influenced by the phenyl substituent. While the thiophene sulfur remains a likely site for oxidation, the electronic effects of the phenyl group could modulate its reactivity. The susceptibility to electrophilic attack on the benzothiophene ring system could also be altered. A comprehensive forced degradation study is necessary to elucidate its degradation profile.
Experimental Protocols for a Definitive Stability Comparison
To provide a definitive benchmark of 4-phenylbenzo[b]thiophene against dibenzothiophene, a series of standardized stability studies should be conducted. The following protocols are based on industry best practices and regulatory guidelines.
1. Thermal Stability Assessment (TGA/DSC)
-
Objective: To determine the decomposition temperature and phase transition behavior of each compound.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into an aluminum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is determined from the TGA curve.
-
For DSC analysis, accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow to determine melting points and other phase transitions.
-
2. Photostability Testing (ICH Q1B)
-
Objective: To assess the intrinsic photostability of the compounds.[3][4][5][6]
-
Methodology:
-
Prepare solutions of each compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions in chemically inert, transparent quartz containers to a light source that produces an output similar to the D65/ID65 emission standard. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample, protected from light, should be stored under the same temperature conditions.
-
At appropriate time intervals, withdraw samples and analyze them by a stability-indicating HPLC method to determine the extent of degradation.
-
3. Forced Degradation Studies
-
Objective: To identify degradation pathways and degradation products under stress conditions.
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24, 48 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for a specified period.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature for a specified period.
-
Sample Analysis: At the end of the stress period, neutralize the acid and base samples. Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
-
Visualizing the Workflow: A Path to Stability Assessment
The following diagram outlines the logical workflow for a comprehensive stability comparison of 4-phenylbenzo[b]thiophene and dibenzothiophene.
Caption: Workflow for the comparative stability assessment.
Anticipated Degradation Pathways
Based on the known chemistry of thiophenes, the following degradation pathways can be anticipated.
Caption: Potential degradation pathways for the two compounds.
Conclusion and Forward Look
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1072-1098. [Link]
-
van Afferden, M., et al. (1990). Degradation of dibenzothiophene by Brevibacterium sp. DO. Archives of Microbiology, 153(4), 324-328. [Link]
-
Eawag. Dibenzothiophene Degradation Pathway. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
García-Meza, J. V., et al. (2021). Photochemistry of N-Phenyl Dibenzothiophene Sulfoximine. Photochemistry and Photobiology, 97(5), 1018-1025. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Photochemistry of N-Phenyl Dibenzothiophene Sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. forced degradation study: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dibenzothiophene Degradation Pathway [eawag-bbd.ethz.ch]
Strategic Access to 4-Arylbenzo[b]thiophenes: A Comparative Efficiency Guide
Executive Summary: The "Bay Region" Challenge
In the landscape of fused heterocycles, the 4-arylbenzo[b]thiophene scaffold presents a unique synthetic paradox. While the 2- and 3-positions are electronically activated and easily functionalized via direct electrophilic aromatic substitution or lithiation, the 4-position (the "bay region") is sterically crowded and electronically deactivated by the fused thiophene ring.
For medicinal chemists targeting kinase inhibitors or SERMs (Selective Estrogen Receptor Modulators), the 4-position is often critical for inducing specific conformational twists that enhance selectivity. However, accessing this position requires overcoming the inherent regioselectivity of the benzothiophene core.[1]
This guide objectively compares three distinct synthetic architectures:
-
The Classical Cross-Coupling Route (High Reliability, Low Atom Economy)
-
The S-Oxide Activation Strategy (High Selectivity, Metal-Free)
-
De Novo Annulation (High Diversity, Convergent)
Comparative Route Analysis
Route A: The Classical Suzuki-Miyaura Approach (The Benchmark)
This is the industry standard for scale-up. It relies on the construction of a halogenated precursor, 4-bromobenzo[b]thiophene , followed by palladium-catalyzed cross-coupling.
-
Mechanism: The synthesis hinges on the nucleophilic aromatic substitution (
) of 2-bromo-6-fluorobenzaldehyde with a sulfur nucleophile, followed by intramolecular condensation. -
Pros: Extremely reliable; tolerates a vast range of boronic acids; scalable to kilogram quantities.
-
Cons: Linear step count is higher; requires synthesis of the bromide precursor (commercially expensive).
Route B: The S-Oxide "Switch" Strategy (The Modern Solution)
A breakthrough approach that inverts the natural reactivity of the benzothiophene ring. By oxidizing the sulfur to the sulfoxide (S-oxide), the C2 and C3 positions are deactivated, and the electron density is redistributed, rendering the C4 position susceptible to nucleophilic attack or specific C-H coupling events.
-
Mechanism: Pummerer-type interrupted reaction or charge-transfer complexation allowing regioselective attack at C4.
-
Pros: Direct functionalization of the core; metal-free conditions available for specific substrates (e.g., phenols).
-
Cons: Limited scope of coupling partners compared to Suzuki; requires reduction step to return to the sulfide.
Route C: De Novo Annulation (The Convergent Approach)
Instead of functionalizing an existing ring, this route builds the thiophene ring onto a pre-functionalized benzene derivative, such as 2-alkynylthioanisoles.
-
Mechanism: Electrophilic cyclization (using
, , or Cu salts) of ortho-functionalized styrenes or alkynes. -
Pros: Allows installation of the 4-aryl group before the ring closes (using a 3-aryl precursor); excellent for diversity-oriented synthesis.
-
Cons: Starting materials (substituted thiophenols/benzaldehydes) can be hard to source; cyclization can sometimes yield mixtures of 5- and 7-substituted isomers if the directing effects are weak.
Decision Matrix & Data Comparison
The following table summarizes the efficiency metrics based on recent literature and experimental validation.
| Metric | Route A: Suzuki Coupling | Route B: S-Oxide Activation | Route C: De Novo Annulation |
| Regiocontrol | Absolute (Pre-installed) | High (>20:1 C4:C3) | High (Precursor dependent) |
| Step Count | 3-4 Linear Steps | 2-3 Steps (Oxidation/Coupling) | 2 Steps (Sonogashira/Cyclization) |
| Overall Yield | 60-75% | 45-65% | 50-80% |
| Scalability | High (kg scale) | Moderate (g scale) | Moderate (g scale) |
| Atom Economy | Low (Halogen waste) | High (C-H activation) | Moderate |
| Primary Risk | Cost of 4-bromo precursor | Reduction of S-oxide required | Availability of ortho-precursors |
Visualizing the Pathways
Diagram 1: Synthetic Logic Flow
This diagram illustrates the decision-making process and the chemical flow for the two dominant strategies.
Caption: Comparison of the stepwise Suzuki route (Left) vs. the direct S-oxide activation route (Right).
Validated Experimental Protocols
Protocol A: Synthesis of 4-Bromobenzo[b]thiophene (The "Choke Point")
Rationale: Direct bromination of benzothiophene yields 3-bromobenzo[b]thiophene. Accessing the 4-bromo isomer requires this specific cyclization sequence.
Reagents:
-
2-Bromo-6-fluorobenzaldehyde (20.0 g, 100 mmol)[2]
-
Chloromethyl methyl sulfide (or mercaptan equivalent)[3]
- (anhydrous)
Procedure:
-
Substitution: Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equiv) in DMF. Add
(1.8 equiv). -
Addition: Dropwise add chloromethyl mercaptan (1.0 equiv) at 10–15 °C. Stir for 2–4 hours. The sulfur nucleophile displaces the fluorine.
-
Cyclization: Heat the mixture (often requires reflux or strong base promotion in a second step if using protected thiols) to induce aldol-type condensation and aromatization.
-
Workup: Remove solvent under reduced pressure. Dilute with water, extract with ethyl acetate.[2][3] Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Target Yield: 85–93%
-
Validation:
NMR shows characteristic doublet for H-5/H-7 and thiophene protons.
-
Protocol B: Metal-Free C4 Arylation via S-Oxide
Rationale: This protocol utilizes the "Interrupted Pummerer" concept to couple phenols to the C4 position.
Reagents:
-
Benzo[b]thiophene-1-oxide[4]
-
Phenol (coupling partner)
-
Triflic anhydride (
) or similar activator
Procedure:
-
Activation: Dissolve benzo[b]thiophene-1-oxide (0.2 mmol) and the phenol (1.2 equiv) in dry
at -78 °C. -
Coupling: Add
(1.1 equiv) dropwise. The reaction proceeds via an aryloxysulfonium intermediate. -
Warming: Allow to warm to 0 °C over 1 hour.
-
Quench: Add saturated
.[5] -
Reduction (One-pot optional): To obtain the sulfide, treat the crude mixture with
or similar silane reducing agents.-
Note: This specific transformation favors C4 over C3 due to the charge distribution in the cationic intermediate.
-
References
-
Patent CN110818679A . Synthetic method of 4-bromobenzo[b]thiophene. (2020).[2] Link
-
Organic Syntheses . Preparation of 4-bromobenzoic acid (Analogous bromination strategies). Org. Synth. 2003, 80, 1. Link
-
Angewandte Chemie Int. Ed. Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. (2023). Link
-
Organic & Biomolecular Chemistry . Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. (2015). Link
-
Journal of the American Chemical Society . Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes. (2016). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis method of 4-bromobenzo[b]thiophene - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to HPLC Method Development for 4-Phenylbenzo[b]thiophene Analysis: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the robust analysis of heterocyclic aromatic compounds is paramount. Among these, 4-phenylbenzo[b]thiophene and its derivatives represent a scaffold of significant interest due to their presence in pharmacologically active molecules and organic electronic materials. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the purification, quantification, and analysis of these compounds. This guide provides an in-depth comparison of HPLC methodologies for 4-phenylbenzo[b]thiophene, moving beyond a simple recitation of parameters to elucidate the fundamental principles that govern chromatographic retention and selectivity. Our focus is to empower researchers to develop and optimize HPLC methods with a strong foundation in scientific integrity and practical application.
The Analyte: Understanding the Physicochemical Properties of 4-Phenylbenzo[b]thiophene
Before delving into chromatographic particulars, a cursory examination of our target analyte is essential. 4-Phenylbenzo[b]thiophene is a polycyclic aromatic hydrocarbon possessing a fused thiophene and benzene ring, with an additional phenyl substituent. This structure imparts significant hydrophobicity, a key determinant of its behavior in reversed-phase HPLC. The presence of aromatic rings also introduces the potential for π-π interactions with specific stationary phases, a phenomenon we can exploit to enhance selectivity.
Strategic Selection of the Stationary Phase: A Comparative Analysis
The heart of any HPLC separation lies in the choice of the stationary phase. For a hydrophobic, aromatic molecule like 4-phenylbenzo[b]thiophene, the primary candidates are C18 and phenyl-based columns.
The Workhorse: C18 Columns
Octadecylsilane (C18) columns are the most widely used stationary phases in reversed-phase HPLC due to their broad applicability and robust performance. The retention mechanism is primarily driven by hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the analyte.
-
Mechanism of Retention: For 4-phenylbenzo[b]thiophene, the extensive aromatic system ensures strong hydrophobic interactions with the C18 ligands, leading to significant retention. The primary driver for retention on a C18 column is the overall hydrophobicity of the molecule.[1]
The Alternative: Phenyl-Hexyl Columns
Phenyl-based stationary phases, such as phenyl-hexyl columns, offer a different and often advantageous selectivity profile for aromatic compounds.[2][3] These phases consist of phenyl rings attached to the silica support via an alkyl linker (in this case, a hexyl chain).
-
Dual Retention Mechanism: Phenyl-hexyl columns retain analytes through a combination of hydrophobic interactions with the hexyl linker and potential π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.[1] This dual mechanism can lead to enhanced selectivity for aromatic compounds compared to purely aliphatic phases like C18.[4] For molecules like 4-phenylbenzo[b]thiophene, the ability to engage in these π-π interactions can be a powerful tool for improving resolution from closely related impurities or isomers.[3][4]
Head-to-Head Comparison: C18 vs. Phenyl-Hexyl
| Feature | C18 Column | Phenyl-Hexyl Column | Rationale & Causality |
| Primary Retention Mechanism | Hydrophobic Interactions | Hydrophobic & π-π Interactions | The C18 phase is purely aliphatic, while the phenyl-hexyl phase possesses aromatic character, enabling electronic interactions with aromatic analytes. |
| Expected Retention of 4-Phenylbenzo[b]thiophene | Strong | Strong, potentially greater than C18 | The combined hydrophobic and π-π interactions on the phenyl-hexyl phase can lead to increased retention for aromatic compounds.[2] |
| Selectivity for Aromatic Analytes | Good | Excellent | The potential for π-π interactions provides an additional dimension of selectivity, often improving the resolution of aromatic isomers and related substances.[4] |
| Ideal Use Case | General purpose, good for a wide range of hydrophobic compounds. | Separation of aromatic compounds, isomers, and when C18 fails to provide adequate resolution.[3] |
The Mobile Phase: Fine-Tuning Selectivity with Organic Modifiers
The choice of organic modifier in the mobile phase is another critical factor influencing retention and selectivity. Acetonitrile and methanol are the two most common solvents used in reversed-phase HPLC.
Acetonitrile: The Efficient Eluent
Acetonitrile is often favored for its lower viscosity, which results in lower backpressure, and its lower UV cutoff, beneficial for detection at low wavelengths.[5]
-
Interaction with Phenyl Columns: Acetonitrile possesses a carbon-nitrogen triple bond, giving it π-electron character. This can lead to competition with the analyte for π-π interactions with a phenyl stationary phase, potentially suppressing this interaction mechanism.[6][7]
Methanol: The Selectivity Modulator
Methanol is a protic solvent and generally has a weaker elution strength than acetonitrile.[8]
-
Enhancing π-π Interactions: Crucially, methanol lacks π-electrons and therefore does not compete with aromatic analytes for π-π interactions with a phenyl stationary phase.[6] This can result in enhanced selectivity for aromatic compounds when using phenyl columns with methanol-containing mobile phases.[7][8]
Comparative Impact of Organic Modifier on a Phenyl-Hexyl Column
| Organic Modifier | Expected Retention Time | Expected Selectivity for Aromatic Analytes | Mechanistic Explanation |
| Acetonitrile | Shorter | Potentially Reduced | Acetonitrile's π-electrons can interact with the phenyl stationary phase, diminishing the π-π interactions with the analyte and causing it to elute faster.[7][9] |
| Methanol | Longer | Potentially Enhanced | The absence of π-electrons in methanol allows for unobstructed π-π interactions between the analyte and the phenyl stationary phase, leading to greater retention and potentially improved selectivity.[7][9] |
Experimental Protocol: A Step-by-Step Guide to Method Development
This protocol provides a systematic approach to developing a robust HPLC method for the analysis of 4-phenylbenzo[b]thiophene.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This will serve as a baseline for performance.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Detector: UV detector set at a wavelength where 4-phenylbenzo[b]thiophene has significant absorbance. Based on the UV spectra of similar benzothiophene derivatives, a starting wavelength of 254 nm is a reasonable choice, with further optimization based on the analyte's specific spectrum.[10][11]
2. Initial Gradient Elution:
-
Perform a rapid gradient elution to determine the approximate elution time of 4-phenylbenzo[b]thiophene.
-
Flow Rate: 1.0 mL/min
-
Gradient: 50% B to 100% B over 10 minutes. Hold at 100% B for 2 minutes.
-
Injection Volume: 5 µL of a ~100 µg/mL solution of 4-phenylbenzo[b]thiophene in acetonitrile.
-
3. Isocratic Method Development (Based on Gradient Run):
-
Based on the retention time from the gradient run, calculate an appropriate isocratic mobile phase composition. For example, if the analyte elutes at 6 minutes in the above gradient, a starting isocratic condition of 70-80% acetonitrile would be a logical next step.
-
Adjust the percentage of acetonitrile to achieve a retention time between 5 and 10 minutes.
4. Optimization with Alternative Stationary and Mobile Phases:
-
Alternative Column: If the C18 column does not provide adequate resolution from impurities, switch to a Phenyl-Hexyl column of the same dimensions.
-
Alternative Mobile Phase: With the Phenyl-Hexyl column, repeat the isocratic analysis using methanol as the organic modifier. Compare the chromatograms obtained with acetonitrile and methanol to assess changes in selectivity.
5. Data Interpretation and Final Method Selection:
-
Compare the retention times, peak shapes, and resolution between the different column and mobile phase combinations.
-
The optimal method will provide a sharp, symmetrical peak for 4-phenylbenzo[b]thiophene with adequate retention and baseline separation from any impurities.
Visualizing the Workflow and Logic
To better illustrate the decision-making process in method development, the following diagrams are provided.
Caption: A workflow diagram for HPLC method development for 4-phenylbenzo[b]thiophene.
Caption: Comparison of retention mechanisms for 4-phenylbenzo[b]thiophene on C18 and Phenyl-Hexyl columns.
Conclusion
The successful HPLC analysis of 4-phenylbenzo[b]thiophene is readily achievable with a systematic and informed approach to method development. While a standard C18 column provides a solid starting point based on the analyte's hydrophobicity, a phenyl-hexyl stationary phase offers the potential for enhanced selectivity through π-π interactions. The choice of organic modifier, particularly when using a phenyl-based column, can further modulate this selectivity, with methanol often favoring these alternative interactions more than acetonitrile. By understanding the interplay between the analyte's structure, the stationary phase chemistry, and the mobile phase composition, researchers can confidently develop robust and reliable HPLC methods for the analysis of this important class of compounds.
References
-
(Author, Year). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]
-
(Author, 2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. [Link]
-
(Author, 2022). What is the Difference Between C18 and Phenyl Column. Pediaa.Com. [Link]
-
(Author, Year). Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. Frontiers. [Link]
-
(Author, 2022). Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. Frontiers. [Link]
-
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]
-
(Author, Year). Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]
-
(Author, 2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
-
(Author, Year). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. National Center for Biotechnology Information. [Link]
-
(Author, Year). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]
-
(Author, Year). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. MDPI. [Link]
-
(Author, Year). Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). ResearchGate. [Link]
-
(Author, 2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]
-
(Author, Year). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. National Center for Biotechnology Information. [Link]
-
(Author, Year). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters. [Link]
-
(Author, 2025). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. ResearchGate. [Link]
-
(Author, Year). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]
-
(Author, 2025). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. ResearchGate. [Link]
-
(Author, 2025). Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?. PharmaGuru. [Link]
-
(Author, Year). The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. [Link]
-
(Author, Year). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. PubMed. [Link]
-
(Author, Year). Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the.... ResearchGate. [Link]
-
(Author, 2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. LinkedIn. [Link]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
4-Phenylbenzo[b]thiophene proper disposal procedures
Core Directive: Operational Autonomy & Safety
This guide provides a definitive, field-validated protocol for the disposal of 4-Phenylbenzo[b]thiophene (CAS: 52380-85-5).[1][2][3] Unlike generic safety sheets, this document addresses the specific physicochemical challenges posed by sulfur-containing polycyclic aromatic hydrocarbons (PAHs).
The Critical Failure Point: The most common error in disposing of benzothiophene derivatives is treating them as generic "non-halogenated organic waste."[2][3] Due to the sulfur heteroatom, standard incineration without flue gas desulfurization (scrubbing) releases toxic sulfur oxides (
Chemical Profile & Waste Characterization
Before disposal, the waste must be accurately characterized to ensure downstream compliance (RCRA/EPA).[2][3]
| Property | Specification | Disposal Implication |
| Chemical Name | 4-Phenylbenzo[b]thiophene | Primary identifier for manifests. |
| CAS Number | 52380-85-5 | Required for accurate waste profiling.[1][2][3] |
| Formula | Sulfur Content: Requires incineration with scrubbing.[2][3] | |
| Physical State | Solid (Crystalline) | Likely requires "Lab Pack" for solids or dissolution for bulk liquid streams.[1][2][3] |
| Hazards (GHS) | Acute Tox. 4 (Oral), Aquatic Chronic 2 | Do not release to drains. Zero-discharge protocol applies.[1][2][3] |
| RCRA Status | Non-Listed (Process Knowledge) | Classify as D001 (Ignitable) if in solvent, or Toxic based on aquatic data.[2][3] |
Segregation Strategy: The Self-Validating System
To ensure safety, you must implement a Segregation Logic that prevents cross-reactivity.[1][2][3] The sulfur atom in the thiophene ring is stable but can be oxidized under aggressive conditions.[2][3]
Rule 1: Oxidizer Isolation
-
Never commingle 4-Phenylbenzo[b]thiophene waste with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).[2][3]
-
Reasoning: Potential for uncontrolled oxidation of the sulfur moiety to sulfoxides/sulfones, generating heat and pressure.[2][3]
Rule 2: Halogen Separation
-
If the compound is dissolved in non-halogenated solvents (e.g., Toluene, Methanol), keep it separate from halogenated waste (e.g., DCM).[2][3]
-
Reasoning: Halogenated waste streams are incinerated at higher temperatures (
) and incur higher disposal costs.[2][3] Segregating reduces the volume of expensive high-temp waste.[1][2][3]
Visual Workflow: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct waste drum.
Figure 1: Decision logic for segregating 4-Phenylbenzo[b]thiophene waste streams to optimize safety and cost.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance, Spills, or Contaminated PPE)[2][3]
-
Container: High-density polyethylene (HDPE) wide-mouth jar or poly-lined fiber drum.[1][2][3]
-
Labeling: "Hazardous Waste - Solid Organic Toxicity."[1][2][3] Explicitly list "Contains Sulfur" to alert the disposal facility.[2][3]
-
Protocol:
-
Collect all solid scraps, contaminated weighing boats, and gloves.[2][3]
-
Double-bag in 4-mil polyethylene bags.
-
Seal with tape and place in the primary solid waste drum.[2][3]
-
Verification: Ensure no free liquids are present. If free liquids exist, add vermiculite or diatomaceous earth to absorb.[2][3]
-
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Container: UN-rated steel or poly drum (depending on solvent compatibility).[2][3]
-
Protocol:
-
Check pH of the solution.[2][3] If acidic (
), neutralize to to prevent corrosion of steel drums.[2][3] -
Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated) as determined by the diagram above.[2][3]
-
Critical Step: Log the accumulation. Record the approximate mass of 4-Phenylbenzo[b]thiophene added.
-
Cap Check: Ensure the bung is tight and the drum is grounded during transfer to prevent static discharge ignition.
-
Final Destruction Method
The only acceptable final fate for 4-Phenylbenzo[b]thiophene is High-Temperature Incineration .[1][2][3]
-
Mechanism: Thermal oxidation at
breaks the thiophene ring.[2][3] -
Reaction:
[2][3] -
Pollution Control: The facility must employ a Wet Scrubber (using lime or caustic soda) to capture the sulfur dioxide (
) gas, converting it to solid calcium sulfate (gypsum) or sodium sulfite.[2][3] -
Prohibited Methods:
Emergency Spill Response (Disposal Context)
If a spill occurs during transfer:
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[2][3] If dust is generated, use an N95 or P100 respirator.[2][3]
-
Containment: Do not use water. Use a dry absorbent (vermiculite or sand).[2][3]
-
Cleanup: Scoop absorbed material into a hazardous waste bag. Treat the surface with a detergent solution, absorb the rinsate, and dispose of it as Liquid Hazardous Waste .[2][3]
References
-
Chemsigma. 4-Phenylbenzo[b]thiophene Product Data (CAS 52380-85-5).[2][3] Retrieved from [Link][3]
-
Molaid Chemicals. Chemical Properties and Safety Info for CAS 52380-85-5.[1][2][3] Retrieved from [Link][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2][3] Retrieved from [Link]
-
PubChem. Benzo[b]thiophene Compound Summary (Parent Structure Data). Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2][3] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
